KY-455
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
178469-71-1 |
|---|---|
Molekularformel |
C20H32N2O |
Molekulargewicht |
316.5 g/mol |
IUPAC-Name |
N-(4,6-dimethyl-1-pentyl-2,3-dihydroindol-7-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C20H32N2O/c1-7-8-9-11-22-12-10-16-14(2)13-15(3)17(18(16)22)21-19(23)20(4,5)6/h13H,7-12H2,1-6H3,(H,21,23) |
InChI-Schlüssel |
HYEIHNVWTVQZFH-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Core Mechanism of CPI-455: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPI-455 is a potent and selective, pan-inhibitor of the Lysine-Specific Demethylase 5 (KDM5) family of enzymes, which are critical regulators of histone methylation and gene expression.[1][2][3] This technical guide delineates the core mechanism of action of CPI-455, presenting a comprehensive overview of its molecular interactions, cellular consequences, and preclinical anti-cancer activity. The document provides detailed experimental protocols, quantitative inhibitory data, and visual representations of the underlying signaling pathways to facilitate a deeper understanding and application of CPI-455 in research and drug development.
Introduction: Targeting Epigenetic Regulation in Cancer
The KDM5 family of histone demethylases, comprising KDM5A, KDM5B, KDM5C, and KDM5D, are 2-oxoglutarate (2-OG) and Fe(II)-dependent enzymes that specifically remove methyl groups from trimethylated and dimethylated histone H3 lysine (B10760008) 4 (H3K4me3 and H3K4me2).[4][5] The H3K4me3 mark is a key epigenetic modification strongly associated with active gene transcription. By erasing this mark, KDM5 enzymes play a crucial role in transcriptional repression. In various cancers, the overexpression and aberrant activity of KDM5 proteins have been linked to tumorigenesis, drug resistance, and the maintenance of a cancer stem cell-like phenotype.[4][6] CPI-455 has emerged as a critical chemical probe to investigate the biological functions of the KDM5 family and as a potential therapeutic agent.
Core Mechanism of Action of CPI-455
The primary mechanism of action of CPI-455 is the direct inhibition of the enzymatic activity of the KDM5 family of histone demethylases.[1][2] The crystal structure of KDM5A in complex with CPI-455 has revealed the molecular basis for its inhibitory activity.[4]
Direct Inhibition of KDM5 Demethylase Activity
CPI-455 acts as a competitive inhibitor at the active site of KDM5 enzymes.[7] This inhibition leads to a global increase in the levels of H3K4me3, as the removal of this activating histone mark is blocked.[1][4] This elevation of H3K4me3 can be observed in a dose-dependent manner in various cancer cell lines within 24 hours of exposure to CPI-455.[1] The removal of the inhibitor results in a rapid reversal of the increased H3K4me3 levels, demonstrating the dynamic nature of this epigenetic regulation.[5]
Cellular Consequences of KDM5 Inhibition
The CPI-455-mediated increase in global H3K4me3 levels leads to the reactivation of previously silenced genes, including tumor suppressor genes.[8] This alteration in the epigenetic landscape has several significant downstream consequences for cancer cells:
-
Reduction of Drug-Tolerant Persister Cells: A key finding is that pretreatment of cancer cells with CPI-455 can ablate the subpopulation of drug-tolerant persister cells (DTPs) that often survive initial chemotherapy or targeted therapy and lead to therapeutic relapse.[1][4]
-
Induction of Apoptosis: In combination with other agents, such as the DNA methyltransferase inhibitor 5-aza-2'-deoxycytidine (DAC), CPI-455 can synergistically induce apoptosis in cancer cells.[7]
-
Modulation of Immune Response: Inhibition of KDM5 by CPI-455 can upregulate the expression of endogenous retroviral elements and components of the cGAS/STING pathway, leading to an enhanced anti-tumor immune response.[9]
-
Astrocytogenesis in Neural Stem Cells: In a non-cancer context, CPI-455 has been shown to induce astrocytogenesis in neural stem cells by inhibiting KDM5A and subsequently increasing H3K4 methylation at the promoter of glial fibrillary acidic protein (Gfap).[10]
Quantitative Data
The following tables summarize the quantitative data for CPI-455's inhibitory activity against KDM5 enzymes and various cancer cell lines.
Table 1: In Vitro Enzymatic Inhibition
| Target | IC50 (nM) | Selectivity | Assay Conditions |
| KDM5A | 10 | >200-fold vs. KDM2, 3, 4, 6, 7 | Enzymatic assay with full-length KDM5A.[2][3] |
| KDM5B | Similar to KDM5A | - | Not explicitly quantified in the provided results. |
| KDM5C | Similar to KDM5A | - | Inhibition of full-length human N-terminal FLAG/His-tagged KDM5C.[3] |
Table 2: Cellular Inhibitory Activity
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Luminal Breast Cancer | 35.4 |
| T-47D | Luminal Breast Cancer | 26.19 |
| EFM-19 | Luminal Breast Cancer | 16.13 |
Experimental Protocols
In Vitro KDM5A Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of CPI-455 against KDM5A.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant full-length human KDM5A is used as the enzyme source. A synthetic peptide corresponding to the N-terminal tail of histone H3 trimethylated at lysine 4 (H3K4me3) serves as the substrate.
-
Reaction Mixture: The reaction is typically performed in a buffer containing a suitable pH (e.g., HEPES pH 7.5), co-factors Fe(II) and 2-oxoglutarate, and a reducing agent like ascorbate.
-
Inhibitor Addition: CPI-455 is serially diluted to a range of concentrations and pre-incubated with the KDM5A enzyme.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the H3K4me3 substrate. After a defined incubation period at a controlled temperature (e.g., 37°C), the reaction is terminated, often by the addition of a chelating agent like EDTA.
-
Detection: The demethylation activity is quantified using methods such as AlphaLISA, time-resolved fluorescence resonance energy transfer (TR-FRET), or mass spectrometry to measure the formation of the demethylated product (H3K4me2 or H3K4me1).
-
Data Analysis: The percentage of inhibition at each CPI-455 concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a four-parameter logistic equation.
Cellular H3K4me3 Quantification Assay
Objective: To measure the effect of CPI-455 on global H3K4me3 levels in cells.
Methodology:
-
Cell Culture and Treatment: Cancer cells (e.g., HeLa, MCF-7) are cultured in appropriate media and seeded in multi-well plates. The cells are then treated with various concentrations of CPI-455 or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
Histone Extraction: After treatment, cells are harvested, and histones are extracted from the nuclei using an acid extraction method.
-
Quantification: The levels of H3K4me3 and total histone H3 are quantified using a sandwich ELISA-based method, such as the Meso Scale Discovery (MSD) platform.[10] Specific capture and detection antibodies for H3K4me3 and total H3 are used.
-
Data Analysis: The H3K4me3 signal is normalized to the total H3 signal for each sample. The fold change in normalized H3K4me3 levels in CPI-455-treated cells is calculated relative to the vehicle-treated control.
Cell Viability Assay
Objective: To assess the effect of CPI-455 on the viability and proliferation of cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of CPI-455, a vehicle control, and a positive control for cytotoxicity.
-
Incubation: The plates are incubated for a period ranging from 72 hours to 10 days, depending on the cell line's doubling time.[7]
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT, MTS, or CellTiter-Glo assay.[11] These assays measure metabolic activity, which correlates with the number of viable cells.
-
Data Analysis: The absorbance or luminescence readings are background-subtracted and normalized to the vehicle control. The IC50 value is calculated by fitting the dose-response curve to a non-linear regression model.
Signaling Pathways and Visualizations
The inhibition of KDM5 by CPI-455 initiates a cascade of events that impact various signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
Core Mechanism of CPI-455 Action
Downstream Signaling Pathways Modulated by CPI-455
Conclusion
CPI-455 is a valuable research tool and a promising therapeutic candidate that targets the epigenetic machinery of cancer cells. Its well-defined mechanism of action, centered on the inhibition of the KDM5 family of histone demethylases, provides a clear rationale for its anti-cancer effects. The detailed protocols and data presented in this guide are intended to support further investigation into the therapeutic potential of CPI-455 and the broader field of epigenetic drug discovery. The ability of CPI-455 to eliminate drug-tolerant persister cells and modulate the tumor immune microenvironment highlights its potential for use in combination therapies to overcome drug resistance and improve patient outcomes. Further research is warranted to fully elucidate the complex downstream effects of KDM5 inhibition and to translate these preclinical findings into clinical applications.
References
- 1. ashpublications.org [ashpublications.org]
- 2. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Diverse Functions of KDM5 in Cancer: Transcriptional Repressor or Activator? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of KDM5 demethylases in therapeutic resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of KDM5A attenuates cisplatin-induced hearing loss via regulation of the MAPK/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. broadpharm.com [broadpharm.com]
CPI-455 as a KDM5 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of CPI-455, a potent and selective pan-inhibitor of the KDM5 family of histone demethylases. The KDM5 family, which includes KDM5A, KDM5B, KDM5C, and KDM5D, are epigenetic regulators that specifically remove di- and tri-methyl groups from lysine (B10760008) 4 on histone H3 (H3K4me2/3), a mark associated with active gene transcription. Dysregulation of KDM5 activity is implicated in various diseases, particularly cancer, making it a compelling target for therapeutic intervention. CPI-455 has emerged as a critical tool for studying the biological functions of the KDM5 family and as a lead compound for the development of novel anti-cancer therapies. This document details the biochemical and cellular activity of CPI-455, provides experimental protocols for its use, and illustrates its mechanism of action and its impact on key signaling pathways.
Introduction to CPI-455
CPI-455 is a small molecule inhibitor that targets the catalytic activity of the KDM5 family of enzymes. By inhibiting KDM5, CPI-455 leads to a global increase in H3K4 trimethylation (H3K4me3) levels, which can reactivate the expression of tumor suppressor genes and other critical cellular regulators.[1] Its ability to reduce the survival of drug-tolerant cancer cells highlights its potential in overcoming therapeutic resistance.[2]
Quantitative Data Presentation
The inhibitory activity of CPI-455 has been characterized against various histone demethylases. The following tables summarize the available quantitative data.
Table 1: In Vitro Inhibitory Potency of CPI-455 against KDM5 Isoforms
| Target | IC50 (nM) | Assay Type | Reference |
| KDM5A | 10 | Enzymatic Assay | [3][4][5] |
| KDM5B | 3 | Enzymatic Assay | |
| KDM5C | (equal to KDM5A/B) | Enzymatic Assay |
Table 2: Selectivity Profile of CPI-455
| Target Family | Selectivity | Reference |
| KDM2, KDM3, KDM4, KDM6, KDM7 | >200-fold |
Table 3: Cellular Activity of CPI-455 in Cancer Cell Lines
| Cell Line | Assay Type | IC50 (µM) | Reference |
| MCF-7 (Breast Cancer) | Cell Viability | 35.4 | |
| T-47D (Breast Cancer) | Cell Viability | 26.19 | |
| EFM-19 (Breast Cancer) | Cell Viability | 16.13 |
Mechanism of Action and Signaling Pathways
CPI-455 functions as a competitive inhibitor of the KDM5 enzyme, binding to the active site and preventing the demethylation of H3K4me3. This leads to an accumulation of this active chromatin mark, altering gene expression profiles.
KDM5 Signaling and Impact of CPI-455
KDM5 enzymes are integral components of larger protein complexes that regulate gene expression. Their activity is intertwined with several critical signaling pathways implicated in cancer.
-
PI3K/AKT Pathway: KDM5B has been shown to be essential for the hyper-activation of the PI3K/AKT signaling pathway in prostate tumorigenesis. Inhibition of KDM5B, and by extension, treatment with CPI-455, can lead to the downregulation of this pro-survival pathway.
-
p53 Pathway: KDM5A acts as a negative regulator of the p53 tumor suppressor pathway. By inhibiting KDM5A, CPI-455 can lead to the upregulation of p53 and its downstream targets, promoting apoptosis and cell cycle arrest in cancer cells.
Visualizing the Molecular Interactions and Pathways
The following diagrams, generated using the DOT language, illustrate the mechanism of action of CPI-455 and its influence on key signaling pathways.
Caption: Mechanism of CPI-455 inhibition of KDM5 demethylase activity.
Caption: CPI-455 inhibits the KDM5B-mediated activation of the PI3K/AKT pathway.
Caption: CPI-455 promotes p53-mediated tumor suppression by inhibiting KDM5A.
Experimental Protocols
The following are detailed methodologies for key experiments involving CPI-455.
In Vitro KDM5A Enzymatic Assay
This protocol is adapted from commercially available homogenous assay kits.
Materials:
-
Recombinant full-length KDM5A enzyme
-
Biotinylated histone H3 peptide substrate (containing K4me3)
-
AlphaLISA® Acceptor beads
-
Streptavidin-coated Donor beads
-
Anti-H3K4me2 antibody
-
CPI-455 (dissolved in DMSO)
-
Assay Buffer
-
384-well OptiPlate™
Procedure:
-
Prepare serial dilutions of CPI-455 in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
In a 384-well plate, add KDM5A enzyme to each well, except for the "no enzyme" control wells.
-
Add the diluted CPI-455 or DMSO (vehicle control) to the appropriate wells.
-
Initiate the reaction by adding the biotinylated H3K4me3 peptide substrate.
-
Incubate the plate at 37°C for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction by adding the AlphaLISA® Acceptor beads and the anti-H3K4me2 antibody.
-
Incubate in the dark at room temperature for 60 minutes.
-
Add the Streptavidin-coated Donor beads.
-
Incubate in the dark at room temperature for 30 minutes.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate IC50 values using appropriate software.
Western Blot for H3K4me3 Levels in Cells
This protocol describes the detection of changes in global H3K4me3 levels in cells treated with CPI-455.
Materials:
-
Cell line of interest (e.g., MCF-7)
-
CPI-455 (dissolved in DMSO)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of CPI-455 or DMSO (vehicle control) for the desired duration (e.g., 24-72 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Prepare protein lysates for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-H3K4me3 at 1:1000 dilution and anti-total H3 at 1:5000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the relative change in H3K4me3 levels.
Cell Viability Assay
This protocol outlines a method to assess the effect of CPI-455 on the viability of cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
CPI-455 (dissolved in DMSO)
-
Cell culture medium and supplements
-
96-well plates
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat cells with a serial dilution of CPI-455 or DMSO (vehicle control). Include wells with media only as a blank control.
-
Incubate the plate for the desired period (e.g., 72 hours).
-
For MTT assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm.
-
-
For WST-1 assay:
-
Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Read the absorbance at 450 nm.
-
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Conclusion
CPI-455 is a valuable chemical probe for elucidating the roles of the KDM5 family in health and disease. Its potent and selective inhibitory activity allows for the precise modulation of H3K4 methylation, enabling detailed studies of downstream biological consequences. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to incorporate CPI-455 into their studies, with the ultimate goal of advancing our understanding of epigenetic regulation and developing novel therapeutic strategies.
References
Structural Analysis of CPI-455 Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPI-455 is a potent and selective pan-inhibitor of the KDM5 family of histone demethylases, which are epigenetic regulators implicated in various cancers.[1][2][3] By inhibiting KDM5 enzymes, CPI-455 elevates global levels of histone H3 lysine (B10760008) 4 trimethylation (H3K4me3), a key epigenetic mark associated with active gene transcription.[1][4] This targeted inhibition has been shown to reduce the survival of drug-tolerant cancer cells, highlighting the therapeutic potential of CPI-455.[2] This technical guide provides an in-depth analysis of the structural binding of CPI-455 to its primary target, KDM5A, and explores the downstream signaling pathways affected by this interaction.
Quantitative Binding and Activity Data
The following table summarizes the in vitro inhibitory activity of CPI-455 against various KDM5 enzymes and its effects in cellular models.
| Target/System | Assay Type | Value | Reference(s) |
| KDM5A (full-length) | Enzymatic Assay (IC50) | 10 nM | [1][3] |
| KDM5B | Enzymatic Assay (IC50) | 3 nM | [3] |
| KDM5 (general) | Selectivity vs. KDM2, 3, 4, 6, 7 | >200-fold | [3] |
| MCF-7 (luminal breast cancer) | Cell-based Assay (IC50) | 35.4 µM | [1] |
| T-47D (luminal breast cancer) | Cell-based Assay (IC50) | 26.19 µM | [1] |
| EFM-19 (luminal breast cancer) | Cell-based Assay (IC50) | 16.13 µM | [1] |
| KDM3B | TR-FRET Assay (IC50) | 15.3 µM | [5] |
Structural Insights from X-ray Crystallography
The crystal structure of the catalytic domain of KDM5A in complex with CPI-455 has been solved (PDB ID: 5CEH), providing a detailed view of the inhibitor binding mode.[6] The structure was determined by X-ray diffraction at a resolution of 3.14 Å.[6]
Molecular docking studies based on the crystallographic data reveal that the bicyclic pyrazolopyrimidinone (B8486647) ring of CPI-455 establishes van der Waals contacts with key residues in the active site, including Tyr488 and Phe496.[3] A critical hydrogen bond is formed between the pyrimidinone ketone of CPI-455 and the side chain of Lys517.[3] The isopropyl substituent at the C6 position is accommodated within a hydrophobic pocket.[3]
Experimental Protocols
Co-crystallization of KDM5A with CPI-455 (Adapted from similar KDM5A inhibitor co-crystallization protocols)
a. Protein Expression and Purification:
-
The N-terminal fragment of human KDM5A (e.g., residues 1-588 with internal deletions of the ARID and PHD1 domains, ΔAP) is expressed in a suitable system (e.g., E. coli) with an N-terminal His-SUMO tag.
-
Purification is achieved through a multi-step chromatography process, typically involving affinity, anion exchange, and size-exclusion chromatography.
b. Complex Formation and Crystallization:
-
The purified KDM5A protein is concentrated and mixed with MnCl2 and the inhibitor CPI-455 at a defined molar ratio (e.g., 1:5 protein to inhibitor).
-
The complex is further concentrated to a final concentration suitable for crystallization (e.g., ~10 mg/ml).
-
Crystallization is performed using the sitting drop vapor diffusion method at a controlled temperature (e.g., 16 °C).
-
The protein-inhibitor complex solution is mixed with an equal volume of a reservoir solution containing a precipitant (e.g., 1.2–1.35 M (NH4)2SO4), a buffer (e.g., 0.1 M Tris-HCl pH 8.6–9.2), and cryoprotectants (e.g., 0–20% glycerol).
-
Crystals are grown, harvested, and cryo-cooled in liquid nitrogen for data collection.
c. Data Collection and Structure Determination:
-
X-ray diffraction data are collected at a synchrotron source.
-
The structure is solved by molecular replacement using a known KDM5A structure as a search model.
-
The model is refined through repeated rounds of manual refitting and crystallographic refinement.
Western Blot Analysis of STAT3 and SMAD1/5/9 Phosphorylation
a. Cell Culture and Treatment:
-
Select appropriate cell lines (e.g., neural stem cells, cancer cell lines).
-
Culture cells to a suitable confluency and treat with various concentrations of CPI-455 for a specified duration. Include appropriate vehicle controls.
b. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
c. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3), total STAT3, phosphorylated SMAD1/5/9 (p-SMAD1/5/9), and total SMAD1/5/9 overnight at 4°C.
-
Wash the membrane to remove unbound primary antibodies.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathways Modulated by CPI-455
CPI-455, through its inhibition of KDM5, influences downstream signaling pathways that regulate cell fate and function.
KDM5 Inhibition and Downstream Epigenetic Changes
The primary mechanism of action of CPI-455 is the inhibition of the KDM5 family of histone demethylases. This leads to an increase in the global levels of H3K4me3, an epigenetic mark associated with transcriptionally active chromatin. This alteration of the epigenetic landscape is the initial event that triggers changes in downstream signaling.
STAT3 Signaling Pathway
Studies have shown that CPI-455 treatment can induce the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[7] Activated STAT3 translocates to the nucleus and regulates the transcription of genes involved in various cellular processes, including differentiation. In the context of neural stem cells, CPI-455-induced STAT3 activation has been linked to astrocytogenesis.[7]
BMP/SMAD Signaling Pathway
CPI-455 has also been observed to modulate the Bone Morphogenetic Protein (BMP) signaling pathway.[7] Specifically, it has been shown to increase the expression of BMP2 and enhance the phosphorylation of SMAD1, SMAD5, and SMAD9 (SMAD1/5/9).[7] This pathway is crucial for various developmental processes, and its activation by CPI-455 has been implicated in the differentiation of neural stem cells into astrocytes.[7]
Conclusion
The structural and functional analysis of CPI-455 binding to KDM5A provides a solid foundation for understanding its mechanism of action. The detailed crystallographic data offer a blueprint for the rational design of next-generation KDM5 inhibitors with improved potency and selectivity. Furthermore, the elucidation of its impact on downstream signaling pathways, such as STAT3 and BMP/SMAD, opens new avenues for exploring the therapeutic applications of CPI-455 in oncology and regenerative medicine. The experimental protocols provided herein serve as a guide for researchers aiming to further investigate the intricate biology of KDM5 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medium.com [medium.com]
- 6. rcsb.org [rcsb.org]
- 7. Histone Lysine Demethylase KDM5 Inhibitor CPI-455 Induces Astrocytogenesis in Neural Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of CPI-455: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPI-455 is a potent and selective, cell-permeable small molecule inhibitor of the KDM5 family of histone demethylases.[1][2][3][4] The KDM5 enzymes, also known as JARID1, are involved in the demethylation of histone H3 on lysine (B10760008) 4 (H3K4), a critical epigenetic mark associated with active gene transcription.[3][4][5] By inhibiting the KDM5 family, CPI-455 leads to a global increase in H3K4 trimethylation (H3K4me3), altering the epigenetic landscape and impacting gene expression.[1][2][5] This guide provides an in-depth overview of the in vitro characterization of CPI-455, including its biochemical and cellular activities, detailed experimental protocols, and its effects on key signaling pathways.
Biochemical and Cellular Activity of CPI-455
CPI-455 demonstrates potent enzymatic inhibition of KDM5A and exhibits pan-inhibitory activity against the KDM5 family.[1][2] Its selectivity has been profiled against other histone demethylase subfamilies, highlighting its specificity for KDM5. In cellular assays, CPI-455 effectively increases global H3K4me3 levels and impacts the viability of various cancer cell lines.
Quantitative Data Summary
| Parameter | Value | Target/Cell Line | Reference |
| Enzymatic Inhibition | |||
| IC50 (KDM5A) | 10 nM | Full-length KDM5A | [1][2] |
| Selectivity vs. KDM4C | ~200-fold | KDM4C | [6] |
| Selectivity vs. KDM2, 3, 6, 7 | >200-fold | KDM2, 3, 6, and 7 enzymes | [1] |
| Cellular Activity | |||
| IC50 (Cell Viability) | 35.4 µM | MCF-7 (luminal breast cancer) | [2] |
| 26.19 µM | T-47D (luminal breast cancer) | [2] | |
| 16.13 µM | EFM-19 (luminal breast cancer) | [2] |
Experimental Protocols
KDM5A Enzymatic Inhibition Assay
This protocol outlines a method to determine the in vitro potency of CPI-455 against the KDM5A enzyme.
Workflow for KDM5A Enzymatic Inhibition Assay
Caption: A flowchart of the key steps in a typical KDM5A enzyme inhibition assay.
Materials:
-
Recombinant full-length KDM5A enzyme
-
Biotinylated H3(1-21)K4me3 peptide substrate
-
CPI-455
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.01% Tween-20, 50 µM FeSO4, 1 mM α-ketoglutarate, 2 mM ascorbic acid)
-
Detection reagents (e.g., HTRF-based or AlphaLISA-based)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of CPI-455 in DMSO and then dilute in assay buffer.
-
Add KDM5A enzyme to the wells of a 384-well plate.
-
Add the diluted CPI-455 or DMSO (vehicle control) to the wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the H3K4me3 peptide substrate.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution.
-
Add detection reagents according to the manufacturer's protocol.
-
Read the plate on a suitable plate reader.
-
Calculate the percent inhibition for each CPI-455 concentration and determine the IC50 value using non-linear regression analysis.
Cellular H3K4me3 Level Assessment (Western Blot)
This protocol describes the use of western blotting to qualitatively or semi-quantitatively assess changes in global H3K4me3 levels in cells treated with CPI-455.
Workflow for Cellular H3K4me3 Western Blot Analysis
Caption: A step-by-step workflow for analyzing H3K4me3 levels in cells via Western Blot.
Materials:
-
Cancer cell lines (e.g., MCF-7, T-47D, EFM-19)
-
Cell culture medium and supplements
-
CPI-455
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me3 and anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of CPI-455 or DMSO (vehicle control) for the desired time (e.g., 24-72 hours).
-
Wash the cells with PBS and lyse them using lysis buffer.
-
Harvest the cell lysates and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K4me3 and total H3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the H3K4me3 signal to the total H3 signal.
Cell Viability Assay (MTS Assay)
This protocol details the use of an MTS assay to assess the effect of CPI-455 on the viability of cancer cell lines.
Workflow for MTS Cell Viability Assay
Caption: A simplified workflow for determining cell viability using the MTS assay.
Materials:
-
Cancer cell lines
-
96-well cell culture plates
-
CPI-455
-
MTS reagent
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of CPI-455 in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of CPI-455 or DMSO (vehicle control).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C to allow for the conversion of MTS to formazan.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Signaling Pathways Modulated by CPI-455
CPI-455 has been shown to modulate several key signaling pathways, primarily as a downstream consequence of its epigenetic reprogramming activity.
Regulation of the MAPK/AKT Signaling Pathway
In the context of cisplatin-induced ototoxicity, CPI-455 has been observed to protect against cell death by regulating the MAPK and PI3K/AKT signaling pathways.[5] Treatment with CPI-455 was shown to reverse the cisplatin-induced increase in pro-apoptotic proteins like p-p38 and p-JNK, and the decrease in anti-apoptotic proteins such as p-AKT and Bcl-2.[5] This suggests that by inhibiting KDM5A, CPI-455 can modulate the expression of genes that influence these critical survival pathways.
CPI-455's Influence on MAPK/AKT Signaling
Caption: CPI-455 inhibits KDM5A, leading to increased H3K4me3 and altered gene expression that suppresses pro-apoptotic MAPK signaling and enhances pro-survival AKT signaling.
Modulation of the Antigen Presentation Pathway
In ovarian cancer models, KDM5A inhibition by CPI-455 has been shown to upregulate the expression of genes involved in the antigen processing and presentation pathway, such as MHC class I molecules.[7][8] This effect is enhanced in the presence of interferon-gamma (IFNγ).[7] By increasing the surface expression of MHC class I, CPI-455 can potentially enhance the recognition of cancer cells by the immune system.
CPI-455's Role in the Antigen Presentation Pathway
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rcsb.org [rcsb.org]
- 4. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of KDM5A attenuates cisplatin-induced hearing loss via regulation of the MAPK/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. KDM5A inhibits antitumor immune responses through downregulation of the antigen-presentation pathway in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Preliminary Studies on the Efficacy of CPI-455: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPI-455 is a potent and selective small-molecule inhibitor of the KDM5 family of histone demethylases, with a half-maximal inhibitory concentration (IC50) of 10 nM for the KDM5A isoform.[1][2][3] The KDM5 family of enzymes are epigenetic regulators that specifically remove methyl groups from lysine (B10760008) 4 of histone H3 (H3K4), a mark associated with active gene transcription.[4] By inhibiting KDM5, CPI-455 leads to a global increase in H3K4 trimethylation (H3K4me3), altering the epigenetic landscape and impacting gene expression.[1][2] This mechanism of action has shown promise in preclinical studies for the treatment of various cancers, particularly in the context of drug-tolerant persister cells, and in modulating key signaling pathways involved in cell proliferation and survival.[2][4] This document provides a comprehensive overview of the preliminary efficacy data for CPI-455, detailed experimental protocols, and a visualization of its proposed mechanism of action and affected signaling pathways.
Data Presentation
In Vitro Efficacy of CPI-455
The anti-proliferative activity of CPI-455 has been evaluated across a range of cancer cell lines. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Breast Cancer | |||
| MCF-7 | Luminal A | 35.4 | [2] |
| T-47D | Luminal A | 26.19 | [2] |
| EFM-19 | Luminal A | 16.13 | [2] |
| SKBR3 | HER2+ | Not specified | [1] |
| Glioblastoma | |||
| GBM3 | Glioblastoma | 1.86 | [5] |
| GBM23 | Glioblastoma | 3.2 | [5] |
| Lung Cancer | |||
| PC9 | Non-Small Cell Lung Cancer | Not specified | [1] |
| Melanoma | |||
| M14 | Melanoma | Not specified | [1] |
In Vivo Efficacy of CPI-455
Preclinical in vivo studies have demonstrated the potential of CPI-455 to inhibit tumor growth and modulate the tumor microenvironment.
| Cancer Model | Animal Model | CPI-455 Dosage and Administration | Key Findings | Reference(s) |
| B7-H4 and KDM5B dual blockade | Humanized C57BL/6 mice | 50/70 mg/kg, intraperitoneal, daily | Elicits protective immunity; increases CXCL9, CXCL10, and CXCL11 | [1][2] |
Experimental Protocols
KDM5A Enzymatic Assay (AlphaLISA)
This protocol describes a high-throughput AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to measure the enzymatic activity of KDM5A and assess the inhibitory potential of compounds like CPI-455.
Materials:
-
Recombinant full-length human KDM5A
-
Biotinylated histone H3 (1-21) peptide with trimethylated lysine 4 (H3K4me3)
-
AlphaLISA anti-H3K4me2 acceptor beads
-
Streptavidin-coated donor beads
-
AlphaLISA assay buffer
-
384-well white microplates
-
CPI-455 or other test compounds
Procedure:
-
Prepare a serial dilution of CPI-455 in DMSO, and then dilute in assay buffer to the desired final concentrations.
-
In a 384-well plate, add KDM5A enzyme to each well.
-
Add the CPI-455 dilutions or vehicle control to the wells.
-
Initiate the enzymatic reaction by adding the biotinylated H3K4me3 peptide substrate.
-
Incubate the reaction mixture at room temperature for 60 minutes.
-
Stop the reaction by adding a solution containing AlphaLISA anti-H3K4me2 acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add Streptavidin-coated donor beads to each well.
-
Incubate for a final 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader. The signal is inversely proportional to the enzyme activity.
Cellular H3K4me3 Quantification by Western Blot
This protocol details the procedure for assessing changes in global H3K4me3 levels in cancer cells following treatment with CPI-455.
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
CPI-455
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate cancer cells in 6-well plates and allow them to adhere overnight.[1]
-
Treat cells with various concentrations of CPI-455 or DMSO for 4 to 5 days.[1]
-
Harvest cells by scraping and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K4me3 and total Histone H3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system and quantify band intensities. Normalize the H3K4me3 signal to the total Histone H3 signal.
In Vivo Xenograft Studies
This protocol provides a general framework for evaluating the in vivo efficacy of CPI-455 in mouse xenograft models of various cancers. Specific cell numbers, tumor implantation sites, and treatment schedules may need to be optimized for different cancer types.
Materials:
-
Cancer cell lines (e.g., lung, melanoma, glioblastoma)
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Matrigel (optional, for subcutaneous injections)
-
CPI-455
-
Vehicle for in vivo administration (e.g., a solution containing PEG300, Tween 80, and saline)
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Preparation and Implantation:
-
Subcutaneous Model: Resuspend cancer cells in a mixture of PBS and Matrigel and inject subcutaneously into the flank of the mice.
-
Orthotopic Model (Glioblastoma): Inject cancer cells stereotactically into the brain of anesthetized mice.
-
-
Tumor Growth and Treatment Initiation:
-
Tumor Monitoring and Endpoint:
-
Measure tumor volume with calipers regularly (e.g., twice a week).
-
Monitor animal body weight and overall health.
-
Continue treatment for a defined period or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Signaling Pathways and Mechanisms of Action
CPI-455 Mechanism of Action
The primary mechanism of action of CPI-455 is the direct inhibition of the KDM5 family of histone demethylases. This leads to an increase in the global levels of H3K4me3, a histone mark associated with transcriptionally active chromatin. This epigenetic reprogramming is thought to underlie the observed anti-cancer effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecules targeting histone demethylase genes (KDMs) inhibit growth of temozolomide-resistant glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of KDM5 Demethylases in Disease and the Therapeutic Potential of CPI-455: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The lysine-specific demethylase 5 (KDM5) family of enzymes, comprising KDM5A, KDM5B, KDM5C, and KDM5D, are critical epigenetic regulators that remove methyl groups from lysine (B10760008) 4 of histone H3 (H3K4), a mark generally associated with active gene transcription.[1] By catalyzing the demethylation of di- and tri-methylated H3K4 (H3K4me2/3), KDM5 proteins play a pivotal role in chromatin remodeling and the regulation of gene expression.[2] Dysregulation of KDM5 activity has been implicated in a variety of human diseases, most notably cancer and developmental disorders, making this enzyme family an attractive target for therapeutic intervention.[1][2] This technical guide provides an in-depth overview of the role of KDM5 in disease and explores the preclinical pharmacology of CPI-455, a potent pan-KDM5 inhibitor.
The KDM5 Family: Structure and Function
The KDM5 family members are characterized by the presence of several conserved domains, including a JmjC (Jumonji C) domain which confers their catalytic activity, a DNA-binding ARID (AT-rich interactive domain), and a PHD (plant homeodomain) finger that may be involved in chromatin targeting. Their primary function is the demethylation of H3K4me3 and H3K4me2, leading to transcriptional repression of target genes.[2] However, emerging evidence suggests that KDM5 proteins can also act as transcriptional activators and have functions independent of their catalytic activity.
Role of KDM5 in Disease
Cancer
Aberrant expression and activity of KDM5 enzymes are frequently observed in various cancers, where they can function as either oncogenes or tumor suppressors depending on the cellular context.
-
Oncogenic Roles: Overexpression of KDM5A and KDM5B has been linked to poor prognosis in several cancers, including breast, prostate, lung, and gastric cancer.[3][4] They contribute to tumorigenesis by repressing tumor suppressor genes, promoting cancer cell proliferation, and mediating therapeutic resistance.[3][4][5] For instance, KDM5B has been shown to be essential for the hyper-activation of the PI3K/AKT signaling pathway in prostate cancer.[3]
-
Tumor Suppressive Roles: In some contexts, KDM5 proteins can act as tumor suppressors. For example, loss-of-function mutations in KDM5C are associated with certain types of renal cell carcinoma.
Developmental Disorders
Mutations in KDM5 genes are also linked to several developmental disorders, particularly those involving intellectual disability. Loss-of-function mutations in KDM5A, KDM5B, and KDM5C have been identified in individuals with intellectual disability, autism spectrum disorder, and other neurodevelopmental conditions. These findings underscore the critical role of KDM5-mediated epigenetic regulation in normal brain development.
CPI-455: A Pan-KDM5 Inhibitor
CPI-455 is a potent and selective, cell-permeable, pan-inhibitor of the KDM5 family of enzymes.[6][7] It has been instrumental as a chemical probe to investigate the biological functions of KDM5 demethylases and to validate them as therapeutic targets.
Mechanism of Action
CPI-455 exerts its inhibitory effect by binding to the active site of the KDM5 enzymes, thereby preventing the demethylation of H3K4.[6] This leads to a global increase in H3K4me3 levels and the reactivation of KDM5-target genes.[6][7]
Quantitative Data
Inhibitor Activity
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| CPI-455 | KDM5A | 10 | Enzymatic | [6][8] |
| KDM5-C70 | KDM5A | ~50 (µM, cellular) | Cellular | [9] |
| PBIT | KDM5B | 3000 | Enzymatic | [10] |
| TK-129 | KDM5B | 44 | HTRF | [10] |
Cellular Effects of CPI-455
| Cell Line | Treatment | Effect | Fold Change | Reference |
| NB4 (APL) | CPI-455 | Upregulation of PML-RARα target genes | - | [6] |
| MCF-7 | CPI-455 + DAC | Increased expression of DAC-regulated genes | Varies by gene | [3] |
| HAP1 | KDM5A/B knockout | Increased ERV transcript levels | Varies by ERV | [11][12] |
| MOLM-13 (AML) | KDM5B knockdown | Upregulation of 131 genes | >2 | [3] |
Signaling Pathways and Experimental Workflows
KDM5B in PI3K/AKT Signaling
KDM5B plays a crucial role in the hyper-activation of the PI3K/AKT signaling pathway in prostate cancer. It directly binds to the promoter of PIK3CA, the catalytic subunit of PI3K, leading to its increased transcription. This, in turn, activates AKT, promoting cell proliferation and survival.
References
- 1. cg.tuwien.ac.at [cg.tuwien.ac.at]
- 2. youtube.com [youtube.com]
- 3. Histone lysine demethylase KDM5B facilitates proliferation and suppresses apoptosis in human acute myeloid leukemia cells through the miR-140-3p/BCL2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy [mdpi.com]
- 5. Small Molecule Inhibitors of KDM5 Histone Demethylases Increase the Radiosensitivity of Breast Cancer Cells Overexpressing JARID1B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KDM5A suppresses PML-RARα target gene expression and APL differentiation through repressing H3K4me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. DOT Language | Graphviz [graphviz.org]
- 10. researchgate.net [researchgate.net]
- 11. KDM5B regulates embryonic stem cell self-renewal and represses cryptic intragenic transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
The Epigenetic Modifier CPI-455: A Technical Guide to its Effects on Histone Methylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CPI-455, a potent and specific pan-inhibitor of the KDM5 family of histone demethylases. It details the compound's mechanism of action, its quantifiable effects on histone methylation, and the experimental protocols necessary to investigate its biological activity. This document is intended to serve as a comprehensive resource for researchers in oncology, epigenetics, and drug development.
Core Mechanism of Action
CPI-455 exerts its effects by targeting the KDM5 family of enzymes, which are responsible for the demethylation of lysine (B10760008) 4 on histone H3 (H3K4).[1] Specifically, KDM5 enzymes, including KDM5A, KDM5B, KDM5C, and KDM5D, remove methyl groups from trimethylated H3K4 (H3K4me3), a histone mark generally associated with active gene transcription.[2] By inhibiting these enzymes, CPI-455 leads to a global increase in H3K4me3 levels, thereby altering gene expression patterns and cellular phenotypes.[1][3] The crystal structure of KDM5A in complex with CPI-455 has revealed the specific molecular interactions responsible for its inhibitory activity.[1][4]
Quantitative Effects of CPI-455
The potency and selectivity of CPI-455 have been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data available.
Table 1: In Vitro Enzymatic Inhibition
| Target | IC50 | Selectivity |
| KDM5A | 10 nM[3][5] | >200-fold vs. KDM2, 3, 4, 6, and 7 families[5] |
Table 2: Cellular Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (Cell Viability) | Observations |
| MCF-7 | Luminal Breast Cancer | 35.4 µM[3] | Synergistic effects with DAC[2] |
| T-47D | Luminal Breast Cancer | 26.19 µM[3] | Synergistic effects with DAC[2] |
| EFM-19 | Luminal Breast Cancer | 16.13 µM[3] | Synergistic effects with DAC[2] |
Table 3: Effects on Histone Methylation and Gene Expression
| System | Treatment | Effect |
| Multiple Cancer Cell Lines | CPI-455 | Global increase in H3K4me3 within 24 hours[1][3] |
| Luminal Breast Cancer Cells | CPI-455 + DAC | Expansion of existing H3K4me3 peaks throughout the genome[2] |
| Neural Stem Cells | CPI-455 | Enhanced H3K4 methylation at the Gfap promoter[6] |
Signaling Pathways and Cellular Processes Modulated by CPI-455
The inhibition of KDM5 enzymes by CPI-455 initiates a cascade of events that impact various cellular signaling pathways and processes.
Caption: Mechanism of action of CPI-455.
In neural stem cells, CPI-455 has been shown to induce astrocytogenesis by increasing the expression of bone morphogenetic protein 2 (BMP2) and activating the STAT3 signaling pathway.[6] This is associated with an increase in H3K4me3 at the promoter of the glial fibrillary acidic protein (Gfap) gene.[6]
Caption: CPI-455 induced astrocytogenesis in neural stem cells.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effects of CPI-455 on histone methylation.
In Vitro KDM5A Demethylase Assay
This protocol is designed to measure the enzymatic activity of KDM5A and its inhibition by CPI-455. Homogeneous Time Resolved Fluorescence (HTRF) or AlphaLISA® formats are commonly used.[7][8]
Materials:
-
Recombinant human KDM5A enzyme
-
Biotinylated H3(1-21)-K4Me3 peptide substrate
-
α-ketoglutarate (α-KG)
-
CPI-455
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% BSA, 0.01% Tween-20, 50 µM Ascorbic Acid, 50 µM (NH4)2Fe(SO4)2·6H2O)
-
Detection reagents (e.g., AlphaLISA® acceptor beads and donor beads, primary antibody against the demethylated product)
-
96-well or 384-well microplates
Procedure:
-
Prepare serial dilutions of CPI-455 in DMSO, followed by dilution in assay buffer.
-
In a microplate, add the KDM5A enzyme, the H3K4me3 peptide substrate, and α-KG.
-
Add the diluted CPI-455 or DMSO (vehicle control) to the wells.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a chelating agent like EDTA.
-
Add the detection reagents (e.g., primary antibody and acceptor beads), and incubate in the dark.
-
Add the donor beads and incubate further in the dark.
-
Read the plate on a suitable plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
Western Blotting for Histone Marks
This protocol is used to determine the global levels of H3K4me3 and total histone H3 in cells treated with CPI-455.
Caption: Western blot workflow for histone mark analysis.
Materials:
-
Cells of interest
-
CPI-455
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Acid extraction buffers (for histone enrichment)
-
SDS-PAGE gels (15% or higher is recommended for good resolution of histones)
-
Nitrocellulose or PVDF membranes (0.2 µm pore size is recommended for optimal retention of histones)[9]
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-H3K4me3 and anti-total H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and treat with various concentrations of CPI-455 for the desired time (e.g., 24-72 hours).
-
Harvest cells and perform histone extraction using acid extraction or a commercial kit.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate histone proteins by SDS-PAGE.[10]
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[10]
-
Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a digital imager.
-
Quantify band intensities and normalize the H3K4me3 signal to the total H3 signal.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol allows for the genome-wide mapping of H3K4me3 occupancy and the identification of regions affected by CPI-455 treatment.
Caption: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) workflow.
Materials:
-
Cells treated with CPI-455 or vehicle
-
Formaldehyde
-
Glycine
-
ChIP lysis buffer
-
Sonication equipment
-
Anti-H3K4me3 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing library preparation kit
Procedure:
-
Treat cells with CPI-455.
-
Crosslink proteins to DNA with formaldehyde.[11] Quench with glycine.
-
Lyse cells and shear chromatin to fragments of 200-600 bp by sonication.[12]
-
Immunoprecipitate the chromatin with an anti-H3K4me3 antibody and protein A/G beads.[12]
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the chromatin and reverse the crosslinks by heating.
-
Treat with RNase A and Proteinase K, then purify the DNA.
-
Prepare a sequencing library from the purified ChIP DNA and input control DNA.[11]
-
Perform high-throughput sequencing.
-
Analyze the sequencing data to identify regions of H3K4me3 enrichment (peaks) and compare between CPI-455-treated and control samples.
Conclusion
CPI-455 is a valuable tool for studying the role of KDM5-mediated histone demethylation in various biological processes. Its specificity and potency make it a suitable probe for dissecting the downstream consequences of increased H3K4 trimethylation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential and mechanistic intricacies of targeting the KDM5 family of enzymes.
References
- 1. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rcsb.org [rcsb.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Histone Lysine Demethylase KDM5 Inhibitor CPI-455 Induces Astrocytogenesis in Neural Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 10. Histone western blot protocol | Abcam [abcam.com]
- 11. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cd-genomics.com [cd-genomics.com]
The Early Pharmacology of CPI-455: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early pharmacological research on CPI-455, a potent and selective inhibitor of the KDM5 family of histone demethylases. The information presented herein is intended to serve as a comprehensive resource for researchers in the fields of epigenetics, oncology, and drug discovery.
Core Pharmacological Profile
CPI-455 is a small molecule inhibitor that has been identified as a specific, pan-KDM5 inhibitor.[1][2][3] Early research has primarily focused on its mechanism of action, enzymatic potency, selectivity, and its effects on cancer cells both in vitro and in vivo.
Mechanism of Action
CPI-455 functions as a competitive inhibitor of the KDM5 family of enzymes, which are 2-oxoglutarate (2-OG) and Fe(II)-dependent Jumonji C (JmjC) domain-containing histone demethylases.[4] These enzymes are responsible for the demethylation of histone H3 at lysine (B10760008) 4 (H3K4), particularly the di- and tri-methylated states (H3K4me2 and H3K4me3). By inhibiting KDM5, CPI-455 leads to a global increase in H3K4me3 levels, a histone mark generally associated with active gene transcription.[2][3] The crystal structure of KDM5A in complex with CPI-455 has revealed the specific interactions responsible for its inhibitory activity.[5][6]
Signaling Pathway
The following diagram illustrates the canonical pathway of KDM5-mediated histone demethylation and the inhibitory effect of CPI-455.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from early studies on CPI-455.
Enzymatic Potency and Selectivity
CPI-455 demonstrates high potency against KDM5A and is a pan-inhibitor of the KDM5 family.[1][2][3] It exhibits significant selectivity over other KDM subfamilies.[2][7]
| Target Enzyme | IC50 (nM) | Notes |
| KDM5A | 10 | Full-length enzyme in enzymatic assays.[1][2] |
| KDM5B | 3 | |
| KDM5C | Not explicitly reported in early studies | As a pan-KDM5 inhibitor, potent inhibition is expected. |
| KDM5D | Not explicitly reported in early studies | As a pan-KDM5 inhibitor, potent inhibition is expected. |
| KDM2, 3, 4, 6, 7 families | >200-fold selectivity | [2][7] |
In Vitro Cellular Activity
CPI-455 has been shown to affect the viability of various cancer cell lines, although its primary effect is cytostatic rather than cytotoxic at lower concentrations.[7]
| Cell Line | Cancer Type | IC50 (µM) for Cell Viability | Treatment Duration |
| MCF-7 | Breast Cancer | 35.4 | 10 days[3] |
| T-47D | Breast Cancer | 26.19 | 10 days[3] |
| EFM-19 | Breast Cancer | 16.13 | 10 days[3] |
| SCC-040 | Head and Neck Cancer | Not specified, but shown to decrease viability | 72 hours |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro KDM5 Demethylase Assay (AlphaLISA)
This protocol describes a common method for measuring the enzymatic activity of KDM5 and the inhibitory potential of compounds like CPI-455.
Materials:
-
Recombinant full-length KDM5A enzyme
-
Biotinylated histone H3K4me3 peptide substrate
-
AlphaLISA acceptor beads (conjugated to an anti-H3K4me2 antibody)
-
Streptavidin-coated donor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 µM ascorbic acid, 50 µM (NH4)2Fe(SO4)2·6H2O, 0.01% Tween-20, 0.1% BSA)
-
2-oxoglutarate (cofactor)
-
CPI-455 (or other inhibitors)
-
384-well white opaque microplates
Procedure:
-
Prepare serial dilutions of CPI-455 in assay buffer.
-
In a 384-well plate, add KDM5A enzyme, biotinylated H3K4me3 substrate, and 2-oxoglutarate to the assay buffer.
-
Add the CPI-455 dilutions to the reaction mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the demethylation reaction to occur.
-
Stop the reaction by adding a solution containing the AlphaLISA acceptor beads.
-
Incubate in the dark to allow for bead-antibody-substrate binding.
-
Add streptavidin-coated donor beads.
-
Incubate again in the dark.
-
Read the plate on an AlphaScreen-capable plate reader. The signal is inversely proportional to the enzyme activity.
Cellular H3K4me3 Level Detection by Western Blot
This protocol outlines the steps to measure changes in global H3K4me3 levels in cells treated with CPI-455.
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
Cell culture medium and supplements
-
CPI-455
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat cells with various concentrations of CPI-455 for a specified duration (e.g., 24-72 hours).
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with primary antibodies against H3K4me3 and total H3 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the relative change in H3K4me3 levels.
Cell Viability Assay
This protocol is used to assess the effect of CPI-455 on cancer cell proliferation and viability.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
CPI-455
-
96-well clear-bottom microplates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to attach overnight.
-
Treat cells with a serial dilution of CPI-455.
-
Incubate for the desired period (e.g., 72 hours to 10 days).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Incubate as required for signal development.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
In Vivo Pharmacology
Early in vivo studies have been conducted in mouse models to evaluate the efficacy of CPI-455.
-
Animal Model: C57BL/6 mice.
-
Dosing and Administration: 50-70 mg/kg, administered intraperitoneally (i.p.) daily.[2][3]
-
Observed Effects: In combination with other agents, CPI-455 has been shown to elicit protective immunity in certain cancer models.[2][3]
Conclusion
The early pharmacological data for CPI-455 establish it as a potent and selective inhibitor of the KDM5 family of histone demethylases. Its ability to increase global H3K4me3 levels and impact the viability of cancer cells highlights its potential as a therapeutic agent. Further research is warranted to fully elucidate its therapeutic potential, including more comprehensive selectivity profiling, evaluation in a broader range of cancer models, and optimization of its pharmacokinetic properties for in vivo applications. This guide provides a foundational resource for researchers to design and interpret future studies on CPI-455 and other KDM5 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy [mdpi.com]
- 5. rcsb.org [rcsb.org]
- 6. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CPI-455 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CPI-455, a potent and selective pan-inhibitor of the KDM5 family of histone demethylases, in a variety of in vitro cell culture experiments.
Introduction
CPI-455 is a small molecule inhibitor that targets the KDM5 family of enzymes, which are responsible for the demethylation of histone H3 on lysine (B10760008) 4 (H3K4).[1][2] By inhibiting KDM5, CPI-455 leads to an increase in global levels of H3K4 trimethylation (H3K4me3), a key epigenetic mark associated with active gene transcription.[1][3] This mechanism makes CPI-455 a valuable tool for studying the role of KDM5 in various biological processes, including cancer biology, and for exploring its potential as a therapeutic agent.[1] Specifically, it has been shown to reduce the number of drug-tolerant persister cancer cells.
Mechanism of Action
CPI-455 functions by specifically inhibiting the enzymatic activity of the KDM5 family of histone demethylases. This family includes KDM5A, KDM5B, KDM5C, and KDM5D. The inhibition of these enzymes prevents the removal of methyl groups from histone H3 at lysine 4, leading to a global increase in the levels of H3K4me3. This alteration in the epigenetic landscape can subsequently influence gene expression patterns, affecting cellular processes such as proliferation, apoptosis, and drug resistance.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of CPI-455 across various assays and cell lines.
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 (KDM5A) | 10 nM | Enzymatic Assay | |
| Selectivity | >200-fold vs. KDM2, 3, 4, 6, 7 | Enzymatic Assays | |
| IC50 (Cell Viability) | 16.13 µM | EFM-19 (Breast Cancer) | |
| 26.19 µM | T-47D (Breast Cancer) | ||
| 35.4 µM | MCF-7 (Breast Cancer) | ||
| LD50 (Cell Viability) | 15 µM (at 48h) | Eca-109 (Esophageal Cancer) | |
| Effective Concentration | 6.25 - 25 µM | Melanoma (M14), Breast Cancer (SKBR3), NSCLC (PC9) |
Experimental Protocols
Preparation of CPI-455 Stock Solutions
Materials:
-
CPI-455 powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Ethanol (B145695), absolute
-
Sterile microcentrifuge tubes
Protocol:
-
DMSO Stock (Recommended for most cell culture applications):
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of CPI-455 powder in DMSO. For example, to make 1 mL of a 10 mM stock of CPI-455 (MW: 278.31 g/mol ), dissolve 2.78 mg of CPI-455 in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).
-
-
Ethanol Stock:
-
CPI-455 can also be dissolved in absolute ethanol at a concentration of 5 mg/mL.
-
Follow the same procedure as for the DMSO stock for aliquoting and storage.
-
Note: The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of solvent) should always be included in experiments.
General Cell Culture Treatment Protocol
This protocol provides a general workflow for treating adherent cells with CPI-455.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
CPI-455 stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Appropriate cell culture plates (e.g., 6-well, 96-well)
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in the desired culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment and do not become over-confluent by the end of the experiment. Seeding density will need to be optimized for each cell line.
-
-
Cell Adherence:
-
Incubate the plates overnight in a humidified incubator at 37°C with 5% CO2 to allow the cells to adhere.
-
-
CPI-455 Treatment:
-
On the day of treatment, prepare serial dilutions of CPI-455 from the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of CPI-455.
-
Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest CPI-455 concentration).
-
-
Incubation:
-
Incubate the cells for the desired period. Treatment durations can range from 24 hours for observing early changes in histone methylation to several days (e.g., 4-10 days) for assessing effects on cell viability and drug tolerance.
-
-
Endpoint Analysis:
-
Following incubation, proceed with the desired downstream analysis.
-
Protocol for Assessing Changes in H3K4me3 Levels
This protocol details how to measure the target engagement of CPI-455 by quantifying global H3K4me3 levels.
Materials:
-
Cells treated with CPI-455 as described in Protocol 2.
-
Histone extraction buffers.
-
Reagents for Western blotting or ELISA.
-
Primary antibodies against H3K4me3 and total Histone H3.
-
Appropriate secondary antibodies.
Protocol:
-
Cell Lysis and Histone Extraction:
-
After treating cells (e.g., in 6-well plates) with various concentrations of CPI-455 for a specified time (e.g., 24-96 hours), wash the cells with cold PBS.
-
Lyse the cells and extract histones using a commercially available kit or standard acid extraction protocols.
-
-
Quantification by Western Blot:
-
Separate the extracted histones by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for H3K4me3.
-
Subsequently, probe the same membrane (after stripping) or a parallel blot with an antibody for total Histone H3 as a loading control.
-
Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.
-
Quantify the band intensities to determine the relative change in H3K4me3 levels. A dose-dependent increase in H3K4me3 is expected.
-
-
Quantification by ELISA:
-
Alternatively, use a commercially available ELISA kit designed for the quantification of H3K4me3. This method can provide more quantitative results.
-
Cell Viability Assay
This protocol is for determining the effect of CPI-455 on cell proliferation and viability.
Materials:
-
Cells treated with CPI-455 in a 96-well plate.
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®).
Protocol:
-
Cell Treatment:
-
Seed cells in a 96-well plate and treat with a range of CPI-455 concentrations as described in Protocol 2.
-
Incubate for the desired duration (e.g., 3-10 days).
-
-
Viability Measurement:
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or luminescence generation.
-
Read the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the results to generate a dose-response curve and calculate the IC50 value.
-
Troubleshooting and Considerations
-
Solubility Issues: CPI-455 is reported to be insoluble in DMSO by some vendors. Ensure the compound is fully dissolved in the stock solution. If precipitation occurs upon dilution in the medium, consider using a different solvent or pre-warming the medium.
-
Cell Line Specificity: The effective concentration of CPI-455 can vary significantly between different cell lines. It is crucial to perform a dose-response experiment for each new cell line.
-
Duration of Treatment: Short-term treatments (e.g., 24-48 hours) are suitable for observing changes in histone methylation, while longer-term treatments (≥ 72 hours) are generally required to observe effects on cell viability and proliferation.
-
In Vivo Use: CPI-455 has been noted to have low bioavailability, making it less suitable for in vivo studies. For animal studies, alternative formulations or delivery methods may be necessary.
References
Application Notes and Protocols for CPI-455 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of CPI-455, a potent and selective pan-inhibitor of the KDM5 family of histone demethylases, in various mouse models. The provided protocols and data are intended to serve as a guide for researchers designing and executing preclinical studies involving this compound.
Mechanism of Action
CPI-455 functions by inhibiting the lysine-specific demethylase 5 (KDM5) family of enzymes. This inhibition leads to a global increase in the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3), an epigenetic mark associated with active gene transcription. By modulating the epigenetic landscape, CPI-455 can influence various cellular processes, including cell differentiation, apoptosis, and the immune response, making it a compound of interest for oncology and other therapeutic areas.
Data Presentation: CPI-455 Dosage in Mouse Models
The following table summarizes the reported dosages and administration schedules for CPI-455 in different in vivo mouse models.
| Mouse Model | Mouse Strain | CPI-455 Dosage | Administration Route | Dosing Schedule | Vehicle/Formulation | Reference Study |
| Cisplatin-Induced Hearing Loss | C57BL/6 | 0.5 mg/kg or 2 mg/kg | Intraperitoneal (IP) | Daily for 5 days, starting 1 day before cisplatin (B142131) | Saline | --INVALID-LINK-- |
| Ovarian Cancer (syngeneic) | C57BL/6 | 50 mg/kg | Intraperitoneal (IP) | Daily | Not specified | --INVALID-LINK-- |
| Cancer Immunology Model | C57BL/6 | 50 mg/kg or 70 mg/kg | Intraperitoneal (IP) | Daily for 14-28 days | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | --INVALID-LINK-- |
Signaling Pathways Modulated by CPI-455
CPI-455, through its inhibition of KDM5A, has been shown to impact key cellular signaling pathways, including the MAPK/AKT and p53 pathways. The diagrams below illustrate the proposed mechanisms.
Experimental Protocols
Protocol 1: Preparation of CPI-455 for In Vivo Administration
This protocol describes the preparation of a CPI-455 solution suitable for intraperitoneal injection in mice, based on a commonly used formulation.
Materials:
-
CPI-455 powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
PEG300, sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile, pyrogen-free microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a stock solution of CPI-455 in DMSO. The concentration of this stock solution will depend on the final desired concentration and injection volume. For example, to achieve a final concentration of 2.5 mg/mL in the formulation below, a 25 mg/mL stock in DMSO can be prepared.
-
In a sterile microcentrifuge tube, add the following components in the specified order, ensuring to vortex gently after each addition to ensure a clear solution:
-
10% DMSO (from the CPI-455 stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
The final solution should be clear and free of precipitation. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.
-
It is recommended to prepare the working solution fresh on the day of use.
Protocol 2: Administration of CPI-455 in a Mouse Model of Cisplatin-Induced Hearing Loss
This protocol outlines the procedure for evaluating the protective effects of CPI-455 against cisplatin-induced ototoxicity in mice.
Animal Model:
-
Species: Mouse
-
Strain: C57BL/6, 8 weeks old
Experimental Groups:
-
Vehicle Control (Saline)
-
CPI-455 alone (e.g., 2 mg/kg)
-
Cisplatin alone
-
CPI-455 + Cisplatin
Procedure:
-
Baseline Auditory Brainstem Response (ABR) Measurement:
-
Anesthetize the mice according to approved institutional protocols.
-
Perform baseline ABR testing to determine the hearing threshold at various frequencies (e.g., 8, 16, 32 kHz).
-
-
CPI-455 Administration:
-
For the CPI-455 and CPI-455 + Cisplatin groups, administer the prepared CPI-455 solution (e.g., 2 mg/kg) via intraperitoneal (IP) injection daily for 5 consecutive days.
-
For the Vehicle Control and Cisplatin alone groups, administer an equivalent volume of saline.
-
-
Cisplatin Administration:
-
On day 2 of the CPI-455/vehicle treatment, administer a single dose of cisplatin (e.g., 16 mg/kg, IP) to the Cisplatin and CPI-455 + Cisplatin groups.
-
-
Post-Treatment ABR Measurement:
-
Three days after the final dose of cisplatin, repeat the ABR measurements on all mice to assess changes in hearing thresholds.
-
-
Tissue Collection and Analysis (Optional):
-
Following the final ABR, mice can be euthanized, and cochlear tissues collected for histological analysis (e.g., hair cell counting) or molecular analysis (e.g., Western blot for H3K4me3 levels).
-
Protocol 3: Evaluation of CPI-455 in a Syngeneic Ovarian Cancer Mouse Model
This protocol details a general workflow for assessing the anti-tumor efficacy of CPI-455 in an immunocompetent mouse model of ovarian cancer.
Animal Model:
-
Species: Mouse
-
Strain: C57BL/6
Tumor Model:
-
Syngeneic ovarian cancer cell line (e.g., ID8) expressing a reporter gene (e.g., luciferase or a fluorescent protein) for in vivo imaging.
Procedure:
-
Tumor Cell Implantation:
-
Surgically implant the tumor cells into the ovarian bursa of the mice.
-
-
Tumor Establishment:
-
Allow the tumors to establish for a set period (e.g., 7-10 days).
-
Perform baseline tumor imaging to confirm tumor engraftment and randomize mice into treatment groups.
-
-
CPI-455 Administration:
-
Administer CPI-455 (e.g., 50 mg/kg, IP) or vehicle daily to the respective treatment groups.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth regularly (e.g., twice weekly) using a non-invasive imaging system (e.g., IVIS for bioluminescence or fluorescence imaging).
-
Measure tumor burden based on the imaging signal intensity.
-
-
Endpoint Analysis:
-
Continue treatment and monitoring until a predetermined endpoint is reached (e.g., tumor volume, humane endpoints).
-
At the end of the study, collect tumors and other relevant tissues for further analysis (e.g., immunohistochemistry for immune cell infiltration, Western blot for target engagement).
-
Concluding Remarks
The provided application notes and protocols offer a foundation for the in vivo investigation of CPI-455. Researchers should adapt these guidelines to their specific experimental needs and ensure all animal procedures are approved by their Institutional Animal Care and Use Committee (IACUC). Careful consideration of the dosage, administration schedule, and relevant endpoints will be crucial for obtaining robust and reproducible data.
Application Notes and Protocols for Treating Cancer Cells with CPI-455
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of CPI-455, a potent and specific inhibitor of the KDM5 family of histone demethylases, in cancer cell research. The following information summarizes the mechanism of action, provides quantitative data for various cancer cell lines, and outlines detailed experimental procedures for in vitro studies.
Introduction
CPI-455 is a small molecule inhibitor targeting the KDM5 family of histone lysine (B10760008) demethylases (KDM5A/B/C/D), which are responsible for removing methyl groups from lysine 4 on histone H3 (H3K4).[1] Overexpression of KDM5 enzymes has been linked to cancer progression and the development of drug-tolerant persister cells (DTPs).[1] By inhibiting KDM5, CPI-455 leads to a global increase in H3K4 trimethylation (H3K4me3), an epigenetic mark associated with active gene transcription.[1][2] This mechanism of action allows CPI-455 to reduce the survival of drug-tolerant cancer cells and potentially overcome therapeutic resistance.[1]
Mechanism of Action
CPI-455 acts as a pan-KDM5 inhibitor, with a high degree of selectivity over other KDM families.[2] The primary molecular consequence of KDM5 inhibition by CPI-455 is the global elevation of H3K4me3 levels.[2][3] This alteration in the epigenetic landscape can lead to the reactivation of tumor suppressor genes and a reduction in the population of cancer cells that are tolerant to standard chemotherapies or targeted agents.[1][4]
Data Presentation
Table 1: In Vitro Efficacy of CPI-455
| Parameter | Value | Cell Line/Enzyme | Reference |
| IC50 (Enzymatic Assay) | 10 nM | KDM5A | [2][3][5] |
| IC50 (Cell Viability) | 35.4 µM | MCF-7 (Luminal Breast Cancer) | [3] |
| IC50 (Cell Viability) | 26.19 µM | T-47D (Luminal Breast Cancer) | [3] |
| IC50 (Cell Viability) | 16.13 µM | EFM-19 (Luminal Breast Cancer) | [3] |
| LD50 (Cell Proliferation) | 15 µM (at 48h) | Eca-109 (Esophageal Squamous Cell Carcinoma) |
Table 2: Recommended Treatment Conditions for In Vitro Assays
| Cell Line | CPI-455 Concentration | Incubation Time | Assay | Reference |
| Melanoma (M14) | 6.25 - 25 µM | Up to 4 days | H3K4me3 Levels (MSD ELISA) | [2] |
| Breast Cancer (SKBR3) | 6.25 - 25 µM | Up to 4 days | H3K4me3 Levels (MSD ELISA) | [2] |
| NSCLC (PC9) | 6.25 - 25 µM | Up to 4 days | H3K4me3 Levels (MSD ELISA) | [2] |
| Luminal Breast Cancer (MCF-7, T-47D, EFM-19) | >20 µM (single agent) | 10 days | Cell Viability | [6] |
| Esophageal Squamous Cell Carcinoma (Eca-109) | 15 µM | 48 hours | Apoptosis and Proliferation |
Experimental Protocols
Preparation of CPI-455 Stock Solution
-
Reconstitution: CPI-455 is typically supplied as a powder. For in vitro experiments, it is recommended to dissolve CPI-455 in fresh, anhydrous DMSO to prepare a stock solution of 10-50 mM. Note that moisture-absorbing DMSO can reduce solubility.
-
Storage: The stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or -20°C for up to one month.[2][7] The powder form can be stored at -20°C for up to three years.[2]
In Vitro Treatment of Cancer Cell Lines
-
Cell Culture: Culture cancer cells in their recommended growth medium, supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that allows for logarithmic growth during the treatment period.
-
Treatment: The following day, replace the medium with fresh medium containing the desired concentration of CPI-455. A vehicle control (DMSO) should be run in parallel at the same final concentration as the CPI-455-treated wells.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours to 10 days), depending on the specific assay.
Cell Viability Assay (MTT Assay)
This protocol is adapted for a 96-well plate format.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of CPI-455 and a vehicle control for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Global H3K4me3 Level Assessment (ELISA-based)
This protocol provides a general workflow for a sandwich ELISA to measure global H3K4me3 levels.
-
Cell Lysis: After treatment with CPI-455, harvest cells and lyse them using a suitable lysis buffer containing protease inhibitors to extract nuclear proteins.
-
Coating: Coat a 96-well plate with an anti-pan Histone H3 antibody overnight at 4°C.
-
Blocking: Wash the plate and block with a blocking buffer (e.g., 2% BSA in PBS) for 1 hour at room temperature.
-
Sample Incubation: Add the cell lysates to the wells and incubate for 2.5 hours at room temperature to allow the capture of histone H3.
-
Primary Antibody: Wash the wells and add a primary antibody specific for H3K4me3. Incubate for 1 hour at room temperature.
-
Secondary Antibody: Wash the wells and add an HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Detection: Wash the wells and add a TMB substrate. Stop the reaction with a stop solution and read the absorbance at 450 nm.
-
Analysis: Normalize the H3K4me3 signal to the total histone H3 levels.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K4me3
This protocol provides a high-level overview of the ChIP-seq workflow.
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-600 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K4me3 overnight. Use magnetic beads or agarose (B213101) beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.
-
Reverse Cross-linking: Reverse the cross-links by heating in the presence of a high salt concentration.
-
DNA Purification: Purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions enriched for H3K4me3.
Visualizations
Signaling Pathway of CPI-455 Action
Caption: Mechanism of action of CPI-455 in cancer cells.
Experimental Workflow: In Vitro CPI-455 Treatment and Analysis
Caption: General workflow for in vitro CPI-455 studies.
Logical Relationship: From KDM5 Inhibition to Cellular Effects
Caption: Logical flow from CPI-455 treatment to outcome.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Chromatin Immunoprecipitation using CPI-455
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CPI-455, a potent and selective inhibitor of the KDM5 family of histone demethylases, in chromatin immunoprecipitation (ChIP) experiments. The protocols and data presented are intended to facilitate the investigation of epigenetic modifications, specifically the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3), and its role in gene regulation.
Introduction
CPI-455 is a small molecule inhibitor that specifically targets the KDM5 family of enzymes (KDM5A, KDM5B, KDM5C, and KDM5D) with a reported IC50 of 10 nM for KDM5A.[1] These enzymes are responsible for the demethylation of H3K4me2 and H3K4me3, histone marks associated with active gene transcription. By inhibiting KDM5, CPI-455 leads to a global increase in H3K4me3 levels, making it a valuable tool for studying the dynamics of this epigenetic mark and its impact on gene expression and cellular processes.[2][3]
The primary application of CPI-455 in the context of this protocol is to enrich for H3K4me3 marks at specific genomic loci through Chromatin Immunoprecipitation (ChIP), followed by downstream analysis such as quantitative PCR (ChIP-qPCR) or high-throughput sequencing (ChIP-seq).
Mechanism of Action
The KDM5 family of enzymes removes methyl groups from H3K4, thereby playing a crucial role in the regulation of gene expression. CPI-455 inhibits this demethylase activity, leading to an accumulation of H3K4me3 at various genomic regions, including gene promoters. This inhibition can alter the transcriptional landscape of the cell and affect various biological outcomes.
Figure 1. Mechanism of CPI-455 action.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing CPI-455 to investigate its effects on H3K4me3 levels and cell viability.
Table 1: In Vitro Efficacy of CPI-455
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (KDM5A) | 10 nM | Enzymatic Assay | [1] |
| IC50 (Cell Viability) | >20 µM | MCF-7, T-47D, EFM-19 | [2] |
| Treatment Duration for Increased H3K4me3 | 72 hours | MCF-7 |
Table 2: ChIP-based Quantification of H3K4me3 Enrichment with CPI-455 Treatment
| Gene Promoter | Cell Line | Fold Enrichment (CPI-455 vs. Control) | Method | Reference |
| Sos1 | HEI-OC1 | Substantial Increase | CUT&Tag-qPCR | |
| Sos2 | HEI-OC1 | Substantial Increase | CUT&Tag-qPCR | |
| Map3k3 | HEI-OC1 | Substantial Increase | CUT&Tag-qPCR |
Note: The term "Substantial Increase" is used as reported in the source material, which did not provide specific fold-change values.
Experimental Protocols
This section provides a detailed protocol for performing a ChIP experiment using CPI-455 to enrich for H3K4me3. The protocol is adapted for MCF-7 cells but can be modified for other adherent cell lines.
Experimental Workflow Overview
Figure 2. Chromatin Immunoprecipitation Workflow.
Materials
-
CPI-455 (dissolved in DMSO)
-
MCF-7 cells (or other suitable cell line)
-
Cell culture medium and reagents
-
Formaldehyde (37% solution)
-
Phosphate-Buffered Saline (PBS)
-
ChIP Lysis Buffer
-
ChIP Dilution Buffer
-
ChIP Wash Buffers (Low Salt, High Salt, LiCl)
-
TE Buffer
-
Elution Buffer
-
Protein A/G magnetic beads
-
Anti-H3K4me3 antibody (ChIP-grade)
-
Normal Rabbit IgG (Isotype control)
-
Proteinase K
-
RNase A
-
Reagents for DNA purification
Protocol
1. Cell Culture and CPI-455 Treatment
1.1. Culture MCF-7 cells in appropriate media to ~70-80% confluency.
1.2. Treat cells with the desired concentration of CPI-455 (e.g., 1-5 µM) or DMSO as a vehicle control. Based on viability data, concentrations below 20 µM are recommended to avoid cytotoxic effects.
1.3. Incubate the cells for 72 hours.
2. Cross-linking
2.1. Add formaldehyde directly to the culture medium to a final concentration of 1%.
2.2. Incubate for 10 minutes at room temperature with gentle shaking.
2.3. Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.
2.4. Incubate for 5 minutes at room temperature.
2.5. Wash the cells twice with ice-cold PBS.
3. Cell Lysis and Chromatin Shearing
3.1. Scrape the cells in ice-cold PBS and centrifuge to pellet.
3.2. Resuspend the cell pellet in ChIP Lysis Buffer.
3.3. Sonicate the lysate to shear the chromatin to an average fragment size of 200-1000 bp. Optimization of sonication conditions is critical for successful ChIP.
3.4. Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
4. Immunoprecipitation
4.1. Dilute the chromatin with ChIP Dilution Buffer.
4.2. Save a small aliquot of the diluted chromatin as the "input" control.
4.3. Pre-clear the chromatin with Protein A/G magnetic beads.
4.4. Add the anti-H3K4me3 antibody or Normal Rabbit IgG to the pre-cleared chromatin.
4.5. Incubate overnight at 4°C with rotation.
4.6. Add Protein A/G magnetic beads and incubate for an additional 2-4 hours at 4°C to capture the antibody-chromatin complexes.
5. Washing and Elution
5.1. Pellet the beads using a magnetic stand and discard the supernatant.
5.2. Perform sequential washes with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and TE Buffer to remove non-specifically bound proteins.
5.3. Elute the chromatin from the beads using Elution Buffer.
6. Reverse Cross-linking and DNA Purification
6.1. Add NaCl to the eluted chromatin and the input sample to reverse the formaldehyde cross-links.
6.2. Incubate at 65°C for at least 4 hours or overnight.
6.3. Treat with RNase A and then Proteinase K to remove RNA and protein.
6.4. Purify the DNA using a standard DNA purification kit.
7. Downstream Analysis
7.1. The purified DNA can be analyzed by qPCR using primers specific to gene promoters of interest or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.
Conclusion
CPI-455 is a powerful tool for investigating the role of KDM5-mediated H3K4 demethylation in various biological systems. By following the protocols outlined in these application notes, researchers can effectively utilize CPI-455 to perform ChIP experiments and gain valuable insights into the epigenetic regulation of gene expression. Careful optimization of experimental conditions, particularly CPI-455 concentration, treatment duration, and chromatin shearing, is essential for obtaining high-quality and reproducible results.
References
Application Notes and Protocols for CPI-455 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the experimental design of studies involving CPI-455, a potent and selective pan-inhibitor of the KDM5 family of histone demethylases. CPI-455 has demonstrated significant potential in cancer therapy by elevating global levels of histone H3 lysine (B10760008) 4 trimethylation (H3K4me3) and reducing the population of drug-tolerant persister cells.[1][2][3][4] This document outlines detailed protocols for in vitro and in vivo studies, data presentation guidelines, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction
CPI-455 is a small molecule inhibitor targeting the KDM5 family of enzymes, which are responsible for the demethylation of H3K4.[2] By inhibiting KDM5, CPI-455 increases global H3K4me3 levels, an epigenetic mark associated with active gene transcription. This mechanism of action has been shown to inhibit the proliferation of cancer cells and induce apoptosis. These notes are intended to provide researchers with the necessary information to design and execute robust experiments to evaluate the efficacy and mechanism of action of CPI-455.
Data Presentation
In Vitro Efficacy of CPI-455
| Cell Line | Cancer Type | IC50 (Enzymatic Assay, KDM5A) | Cellular IC50 | Reference |
| - | - | 10 nM | - | |
| MCF-7 | Luminal Breast Cancer | - | 35.4 µM | |
| T-47D | Luminal Breast Cancer | - | 26.19 µM | |
| EFM-19 | Luminal Breast Cancer | - | 16.13 µM |
In Vivo Experimental Parameters for CPI-455
| Animal Model | Cancer Type/Condition | Dosage | Administration Route | Dosing Schedule | Observed Effects | Reference |
| C57BL/6 Mice | P. gingivalis–positive PDXs | 50 mg/kg or 70 mg/kg | Intraperitoneal (IP) | Daily for 14-28 days | Elicits protective immunity (in combination with anti-B7-H4) | |
| C57BL/6 Mice | Cisplatin-induced ototoxicity | 0.5 mg/kg or 2 mg/kg | Intraperitoneal (IP) | Daily, starting 1 day before cisplatin | Prevents hair cell and spiral ganglion neuron death |
Signaling Pathway
CPI-455 primarily functions by inhibiting KDM5, leading to an increase in H3K4me3 levels. This epigenetic modification can influence various downstream signaling pathways. One such pathway is the MAPK/AKT signaling cascade, which is often dysregulated in cancer and plays a crucial role in cell survival and proliferation. Inhibition of KDM5A by CPI-455 has been shown to regulate the MAPK/AKT pathway, thereby attenuating cisplatin-induced hearing loss. Additionally, CPI-455-induced KDM5A inhibition can lead to the activation of the Wnt/β-catenin pathway.
Figure 1: CPI-455 Signaling Pathway. This diagram illustrates how CPI-455 inhibits KDM5, leading to increased H3K4me3 and modulation of downstream signaling pathways like MAPK/AKT and Wnt/β-catenin, ultimately affecting cell survival and apoptosis.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of CPI-455 on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, T-47D, EFM-19)
-
Complete growth medium
-
CPI-455
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of CPI-455 in complete growth medium. The final concentration of DMSO should be less than 0.1%. Remove the medium from the wells and add 100 µL of the diluted CPI-455 solutions. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Solubilization: After incubation, carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for H3K4me3 and KDM5A
This protocol details the detection of changes in global H3K4me3 levels and KDM5A expression following CPI-455 treatment.
Materials:
-
CPI-455 treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (high percentage, e.g., 15% or 4-20% gradient for histones)
-
PVDF membrane (0.2 µm pore size for histones)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me3, anti-total Histone H3, anti-KDM5A, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (20-30 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but starting points are typically 1:1000 for anti-H3K4me3 and anti-KDM5A.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 6. Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize H3K4me3 to total H3 and KDM5A to the loading control.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is for assessing the enrichment of H3K4me3 at specific gene promoters after CPI-455 treatment.
Materials:
-
CPI-455 treated and untreated cells
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
ChIP lysis buffer
-
Sonication equipment
-
Anti-H3K4me3 antibody and control IgG
-
Protein A/G magnetic beads
-
ChIP wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR reagents and primers for target gene promoters
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature. Quench with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with anti-H3K4me3 antibody or control IgG overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads with a series of ChIP wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
qPCR Analysis: Perform qPCR using primers specific for the promoter regions of target genes to quantify the enrichment of H3K4me3.
In Vivo Tumor Xenograft Model
This protocol provides a framework for evaluating the anti-tumor efficacy of CPI-455 in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for xenograft
-
CPI-455
-
Vehicle for in vivo formulation (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O)
-
Calipers for tumor measurement
-
Animal monitoring and care facilities
Procedure:
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Drug Administration: Prepare the CPI-455 formulation. Administer CPI-455 (e.g., 50-70 mg/kg) and vehicle control to the respective groups via the chosen route (e.g., intraperitoneal injection) according to the desired schedule (e.g., daily).
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice a week).
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).
-
Data Analysis: Compare tumor growth rates and final tumor weights between the treatment and control groups.
Experimental Workflow Visualization
Figure 2: General Experimental Workflow. This flowchart outlines the key steps for both in vitro and in vivo evaluation of CPI-455, from initial cell culture and treatment to endpoint analyses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Loss of KDM5A-mediated H3K4me3 demethylation promotes aberrant neural development by Wnt/β-catenin pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Activity of CPI-455
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for measuring the biochemical and cellular activity of CPI-455, a potent and selective inhibitor of the KDM5 family of histone demethylases.
Introduction to CPI-455
CPI-455 is a specific, pan-inhibitor of the Lysine-Specific Demethylase 5 (KDM5) family of enzymes, which includes KDM5A, KDM5B, and KDM5C.[1][2] These enzymes are responsible for removing methyl groups from tri-methylated histone H3 at lysine (B10760008) 4 (H3K4me3), an epigenetic mark associated with active gene transcription.[3][4] By inhibiting KDM5, CPI-455 leads to a global increase in H3K4me3 levels, altering gene expression and affecting cellular processes such as cell survival and drug tolerance.[1][3][4][5] It exhibits high selectivity for the KDM5 family, with a half-maximal inhibitory concentration (IC50) of 10 nM for KDM5A in enzymatic assays.[6][7] These characteristics make CPI-455 a valuable tool for studying the biological roles of KDM5 demethylases and for potential therapeutic development.
CPI-455 Mechanism of Action
The primary mechanism of CPI-455 is the direct inhibition of KDM5 enzymatic activity. This prevents the demethylation of H3K4me3, leading to its accumulation at gene promoters and altering the expression of downstream target genes involved in various cellular functions, including apoptosis and cell cycle regulation.
Experimental Protocols
This section details key biochemical and cell-based assays to quantify the activity and effects of CPI-455.
Biochemical Assay: In Vitro KDM5A Demethylase Inhibition Assay
This protocol measures the direct inhibitory effect of CPI-455 on recombinant KDM5A enzyme activity.
Workflow Diagram
Protocol
-
Reagent Preparation :
-
Assay Buffer: 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA.
-
Cofactors: Prepare a fresh solution of Ascorbic Acid, α-ketoglutarate (α-KG), and Ammonium iron(II) sulfate (B86663) in the assay buffer.
-
Enzyme: Recombinant full-length KDM5A.
-
Substrate: Biotinylated histone H3 (1-21) peptide tri-methylated on Lys4 (H3K4me3).
-
Inhibitor: Prepare a serial dilution of CPI-455 in DMSO, then dilute in assay buffer.
-
-
Assay Procedure :
-
Add 2.5 µL of diluted CPI-455 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of KDM5A enzyme solution.
-
Add 2.5 µL of the H3K4me3 peptide substrate.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of the cofactor solution.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
-
Detection :
-
Stop the reaction according to the detection kit manufacturer's instructions (e.g., using a detection antibody specific for the demethylated product).
-
Detection can be performed using various methods, such as AlphaLISA®, TR-FRET, or fluorescence polarization. Follow the specific kit protocol for adding detection reagents.
-
Read the plate on a suitable plate reader.
-
-
Data Analysis :
-
Calculate the percent inhibition for each CPI-455 concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Quantitative Data Summary
| Compound | Target | IC50 (nM) | Selectivity vs. Other KDMs |
| CPI-455 | KDM5A | 10 | >200-fold vs. KDM2, 3, 4, 6, 7[6] |
| CPI-455 | KDM5B | Similar to KDM5A | - |
| CPI-455 | KDM5C | Similar to KDM5A | - |
Cell-Based Assays
These protocols assess the effects of CPI-455 in a cellular context.
3.2.1. Measurement of Global H3K4me3 Levels by Western Blot
This assay confirms the target engagement of CPI-455 by measuring the accumulation of its downstream epigenetic mark.
Workflow Diagram
Protocol
-
Cell Culture and Treatment :
-
Histone Extraction :
-
Harvest cells by scraping and wash with ice-cold PBS.
-
Lyse cells in a hypotonic buffer and isolate the nuclear fraction by centrifugation.
-
Extract histones from the nuclear pellet using 0.2 M H2SO4.
-
Precipitate histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.
-
-
Western Blotting :
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 5-10 µg of histone extract on a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against H3K4me3 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Use an antibody against total Histone H3 as a loading control.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis :
-
Quantify band intensity using software like ImageJ.
-
Normalize the H3K4me3 signal to the total Histone H3 signal for each sample.
-
Observe the dose-dependent increase in normalized H3K4me3 levels.
-
Alternative High-Throughput Method: A Meso Scale Discovery (MSD) ELISA can be used for a more quantitative, high-throughput measurement of H3K4me3 levels from cell lysates.[6]
Expected Outcome Data
| Cell Line | CPI-455 Conc. (µM) | Treatment Time (h) | Fold Increase in H3K4me3 (vs. Vehicle) |
| MCF-7 | 1 | 72 | Significant Increase[8] |
| HeLa | 5 | 24 | Dose-dependent Increase[2] |
| T-47D | 1 | 72 | Significant Increase[8] |
3.2.2. Cell Viability and Proliferation Assay
This protocol measures the effect of CPI-455 on cell growth, often in combination with other therapeutic agents.
Protocol
-
Cell Plating : Seed cancer cells (e.g., MCF-7, T-47D) in 96-well plates at an appropriate density.
-
Treatment : After 24 hours, treat cells with a dose matrix of CPI-455 and a second agent (e.g., 5-aza-2'-deoxycytidine) or CPI-455 alone. Include vehicle-only controls.
-
Incubation : Incubate cells for an extended period (e.g., 7-10 days) to assess long-term effects on proliferation.[8]
-
Viability Measurement :
-
Add a viability reagent such as Cell Counting Kit-8 (CCK-8) or perform an MTT assay.
-
Incubate according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader.
-
-
Data Analysis :
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Generate dose-response curves to determine GI50 (concentration for 50% growth inhibition).
-
For combination treatments, use software like CompuSyn to calculate a combination index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Quantitative Data Summary
| Cell Line | Treatment | Effect | GI50 / IC50 (µM) |
| MCF-7 | CPI-455 alone | Minimal effect at lower doses | >20[8] |
| T-47D | CPI-455 alone | Minimal effect at lower doses | >20[8] |
| EFM-19 | CPI-455 alone | Minimal effect at lower doses | >20[8] |
| MCF-7 | CPI-455 + DAC | Synergistic growth inhibition | - |
| A549 | CPI-455 alone | Growth Inhibition | > 50[1] |
| DU-145 | CPI-455 alone | Antiproliferative | 35.9[1] |
3.2.3. Chromatin Immunoprecipitation (ChIP) followed by qPCR
This protocol measures the enrichment of the H3K4me3 mark at specific gene promoters following CPI-455 treatment.
Protocol
-
Cell Treatment and Cross-linking :
-
Treat cells with CPI-455 or vehicle as described previously.
-
Fix cells by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction with glycine.
-
-
Chromatin Preparation :
-
Harvest and lyse the cells to isolate nuclei.
-
Resuspend nuclei in a shearing buffer and sonicate the chromatin to generate DNA fragments of 200-1000 bp.
-
-
Immunoprecipitation :
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate a portion of the chromatin (input control) separately.
-
Incubate the remaining chromatin with an anti-H3K4me3 antibody overnight at 4°C. Use a non-specific IgG as a negative control.
-
Add Protein A/G beads to pull down the antibody-chromatin complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and DNA Purification :
-
Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
-
Quantitative PCR (qPCR) :
-
Perform qPCR using primers designed to amplify specific gene promoters of interest (e.g., promoters of genes known to be regulated by KDM5).
-
Analyze the results using the percent input method or by calculating fold enrichment over the IgG control. An increase in H3K4me3 promoter occupancy is expected for target genes.[9]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. rcsb.org [rcsb.org]
- 4. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. xcessbio.com [xcessbio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of KDM5A attenuates cisplatin-induced hearing loss via regulation of the MAPK/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening of the KDM5 Inhibitor CPI-455
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPI-455 is a potent and selective, cell-permeable, pan-inhibitor of the lysine-specific demethylase 5 (KDM5) family of enzymes.[1][2][3] The KDM5 family, which includes KDM5A, KDM5B, KDM5C, and KDM5D, are Fe(II) and α-ketoglutarate-dependent enzymes that remove methyl groups from lysine (B10760008) 4 of histone H3 (H3K4), particularly the di- and tri-methylated states (H3K4me2 and H3K4me3).[2] The H3K4me3 mark is a key epigenetic modification associated with active gene transcription. By inhibiting KDM5, CPI-455 leads to a global increase in H3K4me3 levels, thereby modulating gene expression.[1][4] Dysregulation of KDM5 activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[2][5]
These application notes provide a comprehensive guide for developing and implementing assays to screen for and characterize inhibitors of the KDM5 family, using CPI-455 as a reference compound.
Mechanism of Action of CPI-455
CPI-455 competitively targets the active site of KDM5 enzymes.[2] This inhibition prevents the demethylation of H3K4me3, leading to its accumulation at gene promoters and a subsequent alteration in gene expression.[5][6] This modulation of the epigenetic landscape can induce various cellular outcomes, including cell cycle arrest, senescence, and suppression of drug-tolerant cancer cells.[4]
Caption: CPI-455 inhibits KDM5, leading to increased H3K4me3 and altered gene expression.
Data Presentation: CPI-455 Activity
The following tables summarize the reported in vitro activity of CPI-455.
Table 1: Biochemical Potency of CPI-455 against KDM5 Isoforms
| Isoform | IC50 (nM) | Assay Type |
| KDM5A | 10 | Enzymatic Assay |
| KDM5B | 3 | Enzymatic Assay |
Data sourced from multiple references.[1][2][3]
Table 2: Selectivity Profile of CPI-455
| Demethylase Family | Selectivity (fold vs. KDM5A) |
| KDM2 | >200 |
| KDM3 | >200 |
| KDM4 | >200 |
| KDM6 | >200 |
| KDM7 | >200 |
Data sourced from multiple references.[3]
Table 3: Cellular Activity of CPI-455 in Breast Cancer Cell Lines
| Cell Line | IC50 (µM) |
| MCF-7 | 35.4 |
| T-47D | 26.19 |
| EFM-19 | 16.13 |
Data sourced from MedchemExpress.[7]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Biochemical Assay: KDM5A Inhibition using TR-FRET
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the demethylase activity of KDM5A and its inhibition by compounds like CPI-455.
Caption: Workflow for the KDM5A TR-FRET biochemical inhibition assay.
Materials:
-
Recombinant human KDM5A
-
Biotinylated H3K4me3 peptide substrate
-
Europium-labeled anti-H3K4me2 antibody
-
Streptavidin-XL665
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 µM FeSO4, 1 mM α-ketoglutarate, 0.01% Tween-20, 0.1% BSA)
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of CPI-455 and control compounds in DMSO.
-
Dispense 50 nL of each compound dilution into the wells of a 384-well plate.
-
Add 5 µL of KDM5A enzyme solution (e.g., 2 nM final concentration) to each well.
-
Add 5 µL of biotinylated H3K4me3 peptide substrate (e.g., 100 nM final concentration) to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of detection mix containing Europium-labeled anti-H3K4me2 antibody and Streptavidin-XL665.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on a TR-FRET plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and determine the percent inhibition relative to DMSO controls. Plot the data to determine the IC50 value.
Cell-Based Assay: H3K4me3 Quantification by In-Cell ELISA
This protocol details an in-cell ELISA to measure the levels of H3K4me3 in cultured cells following treatment with KDM5 inhibitors.
Caption: Workflow for quantifying cellular H3K4me3 levels by In-Cell ELISA.
Materials:
-
Cell line of interest (e.g., MCF-7)
-
96-well cell culture plates
-
CPI-455
-
Fixing Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: Rabbit anti-H3K4me3 and Mouse anti-Total Histone H3
-
HRP-conjugated secondary antibodies: anti-rabbit IgG and anti-mouse IgG
-
TMB Substrate
-
Stop Solution (e.g., 1 M H2SO4)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of CPI-455 or DMSO control for 24-72 hours.
-
Carefully remove the media and wash the cells with PBS.
-
Fix the cells with Fixing Solution for 20 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize with Permeabilization Buffer for 10 minutes.
-
Wash the cells and block with Blocking Buffer for 1 hour at room temperature.
-
Incubate the cells with primary antibodies (anti-H3K4me3 and anti-total H3 in separate wells) overnight at 4°C.
-
Wash the cells and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the cells and add TMB Substrate. Incubate in the dark until color develops.
-
Add Stop Solution and read the absorbance at 450 nm.
-
Normalize the H3K4me3 signal to the total H3 signal for each treatment condition and plot the dose-response curve to determine the EC50.
Functional Assay: Cell Viability (MTT Assay)
This protocol describes the use of an MTT assay to assess the effect of KDM5 inhibition on cancer cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, T-47D, EFM-19)
-
96-well cell culture plates
-
CPI-455
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of CPI-455 for 72-96 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of Solubilization Solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KDM5A suppresses PML-RARα target gene expression and APL differentiation through repressing H3K4me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for CPI-455 Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPI-455 is a potent and selective inhibitor of the KDM5 family of histone demethylases, with a reported IC50 of 10 nM for KDM5A in enzymatic assays.[1][2][3] Its primary mechanism of action involves the inhibition of KDM5, leading to an increase in global levels of histone H3 lysine (B10760008) 4 trimethylation (H3K4me3).[1][2] This epigenetic modification plays a crucial role in regulating gene expression. These characteristics make CPI-455 a valuable tool for investigating the biological functions of KDM5 and its potential as a therapeutic target in various diseases, including cancer. Proper preparation of CPI-455 solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the dissolution and formulation of CPI-455 for both in vitro and in vivo studies.
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄N₄O | |
| Molecular Weight | 278.31 g/mol | |
| Appearance | Crystalline solid, White to off-white | |
| Purity | ≥98% | |
| CAS Number | 1628208-23-0 |
Solubility Data
| Solvent | Solubility | Notes | Reference |
| DMSO | ~30-56 mg/mL | Use of fresh, non-hygroscopic DMSO is recommended as moisture can reduce solubility. Ultrasonic assistance may be needed. | |
| Ethanol | ~5 mg/mL | ||
| Dimethylformamide (DMF) | ~30 mg/mL | Purge with an inert gas. | |
| Water | Insoluble | ||
| DMSO:PBS (pH 7.2) (1:20) | ~0.05 mg/mL | Prepare by first dissolving in DMSO and then diluting with PBS. |
Storage and Stability
| Form | Storage Temperature | Stability | Reference |
| Solid Powder | -20°C | ≥ 3 years | |
| Stock Solution in Solvent | -80°C | Up to 2 years | |
| Stock Solution in Solvent | -20°C | Up to 1 month |
Experimental Protocols
1. Preparation of Stock Solutions for In Vitro Use
This protocol describes the preparation of a high-concentration stock solution of CPI-455 in DMSO, which is a common solvent for in vitro experiments.
Materials:
-
CPI-455 powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Bring the CPI-455 powder and DMSO to room temperature before opening to prevent moisture absorption.
-
Weigh the desired amount of CPI-455 powder in a sterile tube.
-
Add the appropriate volume of fresh DMSO to achieve the desired stock concentration (e.g., 10 mM, 30 mM). It is crucial to use newly opened DMSO as it is hygroscopic and absorbed moisture can significantly decrease the solubility of CPI-455.
-
Vortex the solution thoroughly for several minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for short intervals until the solution is clear.
-
Once completely dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).
2. Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the DMSO stock solution into cell culture medium for treating cells.
Materials:
-
CPI-455 stock solution in DMSO
-
Appropriate cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the CPI-455 DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the final desired working concentrations. Typical concentrations for cell-based assays range from 6.25 µM to 25 µM.
-
Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Add the final working solution to the cells and incubate for the desired period (e.g., 4-5 days).
-
It is recommended to prepare fresh working solutions for each experiment. Do not store aqueous working solutions for more than one day.
3. Preparation of Formulations for In Vivo Studies
This protocol provides an example of a formulation suitable for intraperitoneal (IP) injection in mice.
Materials:
-
CPI-455 powder
-
DMSO
-
PEG300
-
Tween 80
-
Sterile water for injection (ddH₂O) or saline
Procedure for a 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O formulation:
-
Dissolve the required amount of CPI-455 in DMSO to create a concentrated stock solution (e.g., 60 mg/mL).
-
In a separate sterile tube, add the required volume of PEG300.
-
Add the CPI-455/DMSO stock solution to the PEG300 and mix until the solution is clear.
-
Add Tween 80 to the mixture and mix until clear.
-
Finally, add the ddH₂O to bring the solution to the final volume and mix thoroughly.
-
This formulation should be prepared fresh and used immediately for optimal results.
Note: The specific dosage and formulation may need to be optimized depending on the animal model and experimental design. A common dosage for mice is 50-70 mg/kg administered daily via intraperitoneal injection.
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CPI-455 Insolubility
For researchers, scientists, and drug development professionals utilizing the KDM5 inhibitor CPI-455, achieving and maintaining its solubility is critical for experimental success. This guide provides troubleshooting strategies and answers to frequently asked questions to address common challenges encountered with CPI-455 solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing CPI-455 stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of CPI-455 is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2][3] Ethanol and dimethylformamide (DMF) can also be used.[2]
Q2: My CPI-455 powder is not dissolving completely in DMSO. What could be the problem?
A2: Several factors can contribute to incomplete dissolution in DMSO:
-
DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[1][4] Water absorbed into the DMSO can significantly decrease the solubility of CPI-455.[4][5] Always use fresh, anhydrous, high-purity DMSO.[1][4]
-
Compound Purity: Impurities in the CPI-455 powder can affect its solubility.[1]
-
Temperature: Gentle warming to 37°C can aid dissolution.[1]
-
Concentration: You may be attempting to prepare a stock solution that exceeds the solubility limit of CPI-455 in DMSO.[1]
Q3: I observed precipitation in my CPI-455 stock solution after storing it at -20°C. What should I do?
A3: Precipitation after freeze-thaw cycles is a common issue with small molecule inhibitors stored in DMSO.[1] Before each use, it is crucial to bring the stock solution to room temperature and visually inspect for any precipitate. If precipitation is observed, gently warm the vial (e.g., in a 37°C water bath) and vortex or sonicate until the solution is clear.[1] To minimize this issue, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[6]
Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. How can I prevent this?
A4: CPI-455 is sparingly soluble in aqueous buffers.[2] To avoid precipitation upon dilution, it is essential to first dissolve CPI-455 in an organic solvent like DMSO to create a high-concentration stock solution.[2][7] When diluting into your aqueous experimental medium, ensure that the final concentration of DMSO is low (typically less than 0.5% v/v) to prevent solvent-induced effects on your biological system.[7]
Q5: Can the pH of my aqueous buffer impact the solubility of CPI-455?
Troubleshooting Guide
If you are experiencing issues with CPI-455 solubility, follow these steps:
-
Verify Material Quality:
-
Optimize Dissolution Technique:
-
Prepare a Fresh Stock Solution: If you observe persistent precipitation in an existing stock solution, it is best to prepare a fresh one using the optimized dissolution techniques mentioned above.
-
Aqueous Dilution: When preparing working solutions in aqueous media, add the DMSO stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing and minimize local concentrations that can lead to precipitation.
Quantitative Data Summary
The following table summarizes the solubility of CPI-455 in various solvents.
| Solvent | Solubility | Molar Concentration (at max solubility) | Notes |
| DMSO | ~30 mg/mL[2] | ~107.8 mM | Use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[4][5] |
| DMF | ~30 mg/mL[2] | ~107.8 mM | |
| Ethanol | ~5 mg/mL[2] | ~17.9 mM | |
| DMSO:PBS (1:20) | ~0.05 mg/mL[2] | ~0.18 mM | It is not recommended to store the aqueous solution for more than one day.[2] |
| CPI-455 HCl in DMSO | 63 mg/mL[6] | ~200.14 mM | The hydrochloride salt form exhibits higher solubility in DMSO. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM CPI-455 Stock Solution in DMSO
Materials:
-
CPI-455 powder (MW: 278.31 g/mol )
-
Anhydrous, high-purity DMSO
-
Calibrated balance
-
Appropriate vials (e.g., amber glass or polypropylene)
-
Vortex mixer
-
Sonicator or water bath
Procedure:
-
Calculate the required mass of CPI-455. For 1 mL of a 10 mM stock solution, you will need 2.783 mg of CPI-455.
-
Weigh the calculated amount of CPI-455 powder and place it in a sterile vial.
-
Add the desired volume of anhydrous DMSO to the vial.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.[1]
-
If the compound is not fully dissolved, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again, or sonicate for 5-10 minutes.[1]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
For storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][6]
Protocol 2: General Cell-Based Assay with CPI-455
Procedure:
-
Plate cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Thaw a single-use aliquot of your CPI-455 DMSO stock solution and bring it to room temperature.
-
Prepare serial dilutions of the CPI-455 stock solution in your cell culture medium. Ensure the final DMSO concentration in the highest concentration of CPI-455 is at a level that does not affect cell viability (typically <0.5%).
-
Include a vehicle control (DMSO at the same final concentration as the highest CPI-455 treatment) in your experimental setup.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of CPI-455 or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24 to 96 hours).[4][5]
-
Proceed with your downstream analysis (e.g., viability assay, protein extraction for western blotting, etc.).
Visualizations
References
optimizing CPI-455 concentration for experiments
Welcome to the technical support center for CPI-455. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments using CPI-455, a potent and selective inhibitor of the KDM5 family of histone demethylases. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the use of CPI-455.
Q1: What is the optimal concentration of CPI-455 to use in my cell-based assay?
A1: The optimal concentration of CPI-455 is cell-line dependent and should be determined empirically through a dose-response experiment. However, based on published studies, a good starting range for in vitro experiments is between 6.25 µM and 25 µM.[1] For enzymatic assays, the IC50 for full-length KDM5A is approximately 10 nM.[1][2][3][4][5] It is recommended to perform a cell viability or proliferation assay (e.g., MTT or CellTiter-Glo) to determine the EC50 in your specific cell line.
Q2: I am observing high levels of cell death even at low concentrations of CPI-455. What could be the cause?
A2: While CPI-455 has been shown to reduce the viability of certain cancer cell lines, excessive toxicity at low concentrations could be due to several factors:
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to KDM5 inhibition.
-
Off-Target Effects: Although CPI-455 is highly selective for KDM5, off-target effects can occur at higher concentrations.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture media is non-toxic to your cells (typically <0.1%).
-
Experimental Duration: Prolonged exposure to the compound can lead to increased cell death. Consider a time-course experiment to determine the optimal treatment duration.
Q3: I am not observing the expected increase in global H3K4 trimethylation (H3K4me3) after CPI-455 treatment. What should I do?
A3: If you are not seeing an increase in global H3K4me3 levels, consider the following troubleshooting steps:
-
Concentration and Incubation Time: The effect of CPI-455 on H3K4me3 is dose- and time-dependent. An increase in H3K4me3 has been observed within 24 hours of treatment.[2] You may need to increase the concentration of CPI-455 or the incubation time. A typical treatment duration is 4 to 5 days.[1]
-
Antibody Quality: Ensure the primary antibody used for detecting H3K4me3 in your Western blot or other assays is specific and of high quality.
-
Cellular Context: The effect of KDM5 inhibition can be cell-type specific. Confirm that KDM5 is expressed and active in your cell line.
-
Compound Integrity: Verify the integrity and purity of your CPI-455 stock. Improper storage can lead to degradation.
Q4: How should I prepare and store CPI-455 stock solutions?
A4: CPI-455 is soluble in DMSO.[3][4] For a stock solution, dissolve CPI-455 powder in fresh, anhydrous DMSO to a concentration of 10 mM or higher. It is important to use fresh DMSO as moisture can reduce the solubility of the compound.[1][5] Store the stock solution in aliquots at -20°C for up to one month or at -80°C for up to one year to avoid repeated freeze-thaw cycles.[1][2]
Q5: What are the recommended in vivo dosing concentrations for CPI-455?
A5: For in vivo studies in mice, CPI-455 has been used at concentrations of 50 mg/kg to 70 mg/kg, administered intraperitoneally (ip) daily.[1][2] The formulation for in vivo use may require specific solubilizing agents. A common formulation consists of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for CPI-455 based on available literature.
| Parameter | Value | Reference |
| IC50 (KDM5A, enzymatic) | 10 nM | [1][2][3][4][5] |
| In Vitro Concentration Range | 6.25 - 25 µM | [1] |
| In Vivo Concentration Range | 50 - 70 mg/kg (mouse, ip, daily) | [1][2] |
| Molecular Weight | 278.31 g/mol | [1][3] |
| Cell Line | Assay | IC50 / EC50 | Reference |
| MCF-7 | Viability | ~35.4 µM | [2] |
| T-47D | Viability | ~26.19 µM | [2] |
| EFM-19 | Viability | ~16.13 µM | [2] |
| HepG2 | Proliferation | 42.65 µM | [2] |
| Eca-109 | Proliferation | 15 µM (LD50 at 48h) | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments involving CPI-455.
Cell Viability/Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of CPI-455 in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of CPI-455. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest CPI-455 concentration.
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50/EC50 value.
Western Blot for H3K4me3
-
Cell Lysis: After treating cells with CPI-455 for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on a 15% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K4me3 (and a loading control like total Histone H3 or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K4me3 signal to the loading control.
Visualizations
CPI-455 Mechanism of Action
Caption: CPI-455 inhibits KDM5, preventing H3K4me3 demethylation.
Experimental Workflow for CPI-455 Treatment
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. tribioscience.com [tribioscience.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Mitochondrial pathway of the lysine demethylase 5C inhibitor CPI-455 in the Eca-109 esophageal squamous cell carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
common problems with CPI-455 stability
Welcome to the technical support center for CPI-455. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable and effective use of CPI-455 in experimental settings. Here you will find answers to frequently asked questions and troubleshooting guides to address common issues related to the stability and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing a stock solution of CPI-455?
A1: CPI-455 is supplied as a crystalline solid. To prepare a stock solution, it should be dissolved in a high-quality, anhydrous organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to the high solubility of CPI-455 in this solvent.[1][2] It is crucial to use fresh, moisture-free DMSO, as the presence of water can significantly reduce the solubility of the compound.[2][3] For example, a stock solution can be made by dissolving CPI-455 in DMSO to a concentration of up to 56-63 mg/mL.[2][3] The solvent should be purged with an inert gas like argon or nitrogen to prevent oxidation.[1]
Q2: How should I store my solid CPI-455 and its stock solutions?
A2: Proper storage is critical to maintain the integrity of CPI-455. The solid powder is stable for at least four years when stored at -20°C.[1][4] Stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or at -20°C for up to one month.[2][5] Exposure to moisture should be minimized, as DMSO is hygroscopic and can absorb water from the air, which can lead to compound precipitation.[6]
Q3: CPI-455 has low solubility in aqueous solutions. How can I prepare my working solutions for cell culture experiments?
A3: CPI-455 is sparingly soluble in aqueous buffers.[1] To prepare a working solution, the high-concentration DMSO stock should be serially diluted into the cell culture medium or aqueous buffer of choice. It is essential to ensure the final concentration of DMSO in the assay is low enough to not affect the biological system, typically below 0.5% (v/v).[7][8] Aqueous solutions of CPI-455 are not stable and should be prepared fresh for each experiment and used immediately. Storing aqueous solutions is not recommended.[1]
Q4: I am observing precipitation after diluting my CPI-455 stock solution into my aqueous buffer. What should I do?
A4: Precipitation upon dilution is a common issue for hydrophobic small molecules like CPI-455 and indicates that the compound has exceeded its solubility limit in the aqueous medium.[6] To address this, you can try lowering the final concentration of CPI-455 in your experiment. Ensure that the DMSO stock solution is fully dissolved before dilution and that the dilution is done with vigorous mixing. If precipitation persists, consider using a co-solvent system or solubilizing excipients like Tween® 80, though these must be tested for compatibility with your specific assay.[7]
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with CPI-455.
Issue 1: Inconsistent or No Compound Activity in Experiments
If you are observing variable or a complete lack of activity from CPI-455 in your assays, consider the following potential causes and solutions.
| Possible Cause | Suggested Solution |
| Compound Degradation | CPI-455 may have degraded due to improper storage. Ensure that the solid compound and stock solutions are stored at the recommended temperatures and protected from moisture.[1][2] Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.[6] |
| Precipitation in Aqueous Media | The compound may have precipitated out of your working solution, leading to a lower effective concentration. Visually inspect your working solutions for any signs of precipitation. Prepare fresh dilutions for each experiment and use them immediately.[1] |
| Low Bioavailability in Cell Culture | The compound may be binding to plasticware or being rapidly metabolized by cells.[9] Use low-protein-binding plates and pipette tips. To assess stability in your specific system, you can perform a time-course experiment to see if the compound's activity diminishes over time.[9] |
| Solvent Issues | The DMSO used for the stock solution may have absorbed moisture, reducing the solubility of CPI-455.[2] Use fresh, anhydrous DMSO for preparing stock solutions. Always include a vehicle control (e.g., DMSO alone) in your experiments to ensure the solvent is not causing any effects.[8] |
Below is a troubleshooting workflow to diagnose issues with compound activity.
Issue 2: High Background or Off-Target Effects
If you are observing unexpected cellular toxicity or other off-target effects, the following table may help you identify the cause.
| Possible Cause | Suggested Solution |
| High Compound Concentration | The concentration of CPI-455 may be too high, leading to non-specific effects.[8] Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line and assay. It is recommended to use the lowest concentration that gives the desired biological effect.[10] |
| Solvent Toxicity | The final concentration of the solvent (e.g., DMSO) in the culture medium may be toxic to your cells.[8] Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.1-0.5%). Always run a solvent-only control to account for any effects of the solvent.[6] |
| Compound Purity | The purity of the CPI-455 lot may be insufficient. If possible, verify the purity of your compound. Always purchase inhibitors from a reputable source that provides a certificate of analysis.[8] |
| Assay Interference | The compound may be interfering with the assay itself (e.g., autofluorescence in a fluorescence-based assay).[11] To test for this, run the assay with the compound in the absence of the biological target. If interference is detected, an orthogonal assay with a different detection method may be necessary.[10][11] |
Data Presentation
Table 1: Storage and Stability of CPI-455
| Form | Storage Temperature | Stability | Key Considerations |
| Crystalline Solid | -20°C | ≥ 4 years[1][4] | Store in a tightly sealed vial, protected from moisture. |
| Stock Solution in DMSO | -80°C | ≥ 1 year[2][5] | Aliquot to avoid freeze-thaw cycles. Use anhydrous DMSO.[2][6] |
| Stock Solution in DMSO | -20°C | ≥ 1 month[2][5] | Short-term storage only. Aliquot to avoid freeze-thaw cycles. |
| Aqueous Working Solution | Room Temp / 37°C | Not Recommended[1] | Prepare fresh before each use and do not store. |
Table 2: Solubility of CPI-455
| Solvent | Concentration | Notes |
| DMSO | ~30-56 mg/mL[1][2][4] | Use of fresh, anhydrous DMSO is critical for maximum solubility.[2] |
| DMF | ~30 mg/mL[1][4] | Purge with an inert gas. |
| Ethanol | ~5 mg/mL[1][2][4] | Lower solubility compared to DMSO or DMF. |
| Aqueous Buffer (e.g., PBS) | Sparingly soluble (~0.05 mg/mL in 1:20 DMSO:PBS)[1][4] | Must be prepared by diluting a stock solution. Prone to precipitation. |
Experimental Protocols
Protocol 1: Preparation of CPI-455 Stock Solution
Objective: To prepare a high-concentration stock solution of CPI-455 in DMSO for long-term storage.
Materials:
-
CPI-455 (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
Procedure:
-
Allow the vial of solid CPI-455 to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of CPI-455 in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 20 mM).
-
Vortex gently until the solid is completely dissolved. A brief sonication may be used to aid dissolution.
-
Purge the headspace of the vial with an inert gas to displace oxygen.
-
Seal the vial tightly.
-
Aliquot the stock solution into single-use volumes in sterile, amber vials or polypropylene tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Assessing CPI-455 Stability in Cell Culture Medium
Objective: To determine the stability of CPI-455 in a specific cell culture medium over time.
Materials:
-
CPI-455 DMSO stock solution
-
Cell culture medium (with and without serum, as required)
-
Sterile multi-well plates (e.g., 24-well)
-
Humidified incubator (37°C, 5% CO₂)
-
Analytical method for quantifying CPI-455 (e.g., HPLC-MS)
Procedure:
-
Prepare a working solution of CPI-455 in your cell culture medium to the final desired concentration (e.g., 10 µM).
-
Add 1 mL of this working solution to triplicate wells of a 24-well plate. Include a control with medium and the equivalent concentration of DMSO.
-
Incubate the plate at 37°C in a humidified incubator.
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect an aliquot (e.g., 100 µL) from each well.
-
Immediately process the samples for analysis or store them at -80°C until analysis.
-
Quantify the concentration of CPI-455 in each sample using a validated analytical method like HPLC-MS.
-
Plot the concentration of CPI-455 versus time to determine its stability profile in the medium. A significant decrease in concentration over time indicates instability.[9]
Signaling Pathway Context
CPI-455 is a potent and selective inhibitor of the KDM5 family of histone demethylases.[2][12] These enzymes remove methyl groups from histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with active gene transcription.[13][14] By inhibiting KDM5, CPI-455 leads to an increase in global levels of H3K4 trimethylation (H3K4me3), which in turn alters gene expression.[5] This mechanism is fundamental to its effects in cancer cells, where it can reduce the number of drug-tolerant persister cells.[12]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. apexbt.com [apexbt.com]
- 13. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]
- 14. Anticancer drug discovery: structures of KDM5 histone demethylase inhibitors [news.emory.edu]
improving the efficacy of CPI-455 treatment
Welcome to the technical support center for CPI-455, a potent and selective pan-inhibitor of the KDM5 family of histone demethylases. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to improve the efficacy of CPI-455 treatment in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CPI-455?
A1: CPI-455 is a specific, pan-KDM5 inhibitor with a high affinity for KDM5 proteins. Its primary mechanism of action is the inhibition of the KDM5 family of histone demethylases, which are responsible for removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4).[1] By inhibiting KDM5, CPI-455 leads to a global increase in the levels of H3K4 trimethylation (H3K4me3), an epigenetic mark associated with active gene transcription.[1] This alteration in histone methylation can lead to the reactivation of tumor suppressor genes and other downstream effects.
Q2: What is the selectivity profile of CPI-455?
A2: CPI-455 demonstrates high selectivity for the KDM5 family of enzymes. It has been shown to be over 200-fold more selective for KDM5 compared to other histone demethylase families such as KDM2, 3, 4, 6, and 7.[2]
Q3: In which research areas has CPI-455 been utilized?
A3: CPI-455 has been investigated in various research contexts, including:
-
Oncology: To reduce the number of drug-tolerant persister cancer cells and to enhance the efficacy of standard chemotherapies and targeted agents in models of breast cancer, lung cancer, melanoma, and multiple myeloma.[3][1][4][5]
-
Neuroscience: To induce astrocytogenesis in neural stem cells by controlling cell fate.[6][7]
-
Ototoxicity: To protect against cisplatin-induced hearing loss by regulating the MAPK/AKT pathway.[8]
Q4: How should I prepare and store CPI-455 stock solutions?
A4: For in vitro experiments, CPI-455 can be dissolved in DMSO.[2] For in vivo studies, specific formulations involving solvents like PEG300, Tween80, and saline or corn oil are recommended to ensure solubility and bioavailability; it is advised to prepare these solutions fresh on the day of use.[2][9] Stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no observable increase in global H3K4me3 levels. | 1. Suboptimal concentration of CPI-455: The effective concentration can vary between cell lines. 2. Insufficient treatment duration: An increase in H3K4me3 is time-dependent. 3. Poor compound stability or solubility: Improper storage or preparation of CPI-455. 4. Cell line-specific resistance: Some cell lines may have intrinsic mechanisms that counteract the effects of KDM5 inhibition. | 1. Perform a dose-response experiment: Test a range of CPI-455 concentrations (e.g., 1-10 µM for cellular assays) to determine the optimal dose for your specific cell line.[10] 2. Optimize treatment time: Increases in H3K4me3 are typically observed within 24-72 hours of treatment.[11] Consider a time-course experiment. 3. Ensure proper handling: Prepare fresh working solutions from a properly stored stock. If precipitation is observed, gentle heating or sonication may aid dissolution. 4. Assess KDM5 expression levels: Confirm that your cell line expresses KDM5 family members at sufficient levels. |
| High cellular toxicity or off-target effects. | 1. Excessively high concentration of CPI-455: High doses can lead to non-specific effects and cytotoxicity.[11] 2. Solvent toxicity: The vehicle (e.g., DMSO) may be toxic to cells at high concentrations. | 1. Titrate down the concentration: Use the lowest effective concentration that elicits the desired biological effect. 2. Include a vehicle-only control: Ensure that the concentration of the solvent is consistent across all experimental conditions and is not causing the observed toxicity. |
| Variability in in vivo efficacy. | 1. Poor bioavailability: The formulation and route of administration can significantly impact drug exposure. 2. Rapid metabolism or clearance: The compound may be quickly cleared from the system. 3. Inappropriate dosing schedule: The frequency of administration may not be optimal to maintain therapeutic concentrations. | 1. Optimize the formulation: For intraperitoneal (IP) injections, a common in vivo administration route, ensure proper solubilization using recommended vehicles. 2. Consult pharmacokinetic data: If available, review the pharmacokinetic properties of CPI-455 to inform the dosing regimen. 3. Adjust the dosing schedule: Daily administration has been used in some in vivo models. Consider adjusting the frequency based on your experimental model and endpoints. |
| Lack of synergistic effect with a combination agent. | 1. Suboptimal dosing of one or both agents: The concentrations used may not be in the synergistic range. 2. Inappropriate timing of administration: The sequence and timing of drug addition can be critical for synergy. 3. Cell-type specific interactions: The synergistic effect may be dependent on the genetic and epigenetic background of the cells. | 1. Perform a combination dose-matrix experiment: Test various concentrations of both CPI-455 and the combination agent to identify synergistic ratios. 2. Optimize the treatment schedule: Investigate sequential vs. co-administration of the drugs. For example, pre-treatment with CPI-455 has been shown to be effective in reducing drug-tolerant cancer cells.[1] 3. Characterize your cell model: Ensure the cellular pathways targeted by both drugs are active in your model system. |
Data Presentation
Table 1: In Vitro Efficacy of CPI-455 in Various Cell Lines
| Cell Line | Cancer Type | IC50 | Notes | Reference(s) |
| KDM5A (enzymatic assay) | N/A | 10 nM | Full-length KDM5A | [4][9][12] |
| MCF-7 | Luminal Breast Cancer | 35.4 µM | Cell viability after 72 hrs | |
| T-47D | Luminal Breast Cancer | 26.19 µM | Cell viability after 72 hrs | |
| EFM-19 | Luminal Breast Cancer | 16.13 µM | Cell viability after 72 hrs | |
| DU-145 | Prostate Cancer | 35.9 µM | Antiproliferative activity | |
| A549 | Lung Cancer | > 50 µM | Growth inhibition after 72 hrs |
Table 2: In Vivo Experimental Parameters for CPI-455
| Animal Model | Dosage | Administration Route | Dosing Schedule | Therapeutic Combination | Reference(s) |
| C57BL/6 Mice | 50 mg/kg or 70 mg/kg | IP | Daily for 14-28 days | Anti-B7-H4 | |
| C57BL/6 Mice | 0.5 mg/kg or 2 mg/kg | IP | Daily for 5 days | Cisplatin | [8] |
Experimental Protocols
Protocol 1: In Vitro Assessment of H3K4me3 Levels by Western Blot
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, MCF-7) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of CPI-455 (e.g., 0.1, 1, 10 µM) or DMSO vehicle control for 24-72 hours.[2][12]
-
Histone Extraction: Harvest cells and perform histone extraction using a commercially available kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of histone extracts (e.g., 10-20 µg) on a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K4me3 overnight at 4°C.
-
As a loading control, incubate a parallel membrane or strip and re-probe the same membrane with a primary antibody against total Histone H3.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Quantification: Densitometrically quantify the H3K4me3 and total H3 bands. Normalize the H3K4me3 signal to the total H3 signal to determine the relative change in methylation.
Protocol 2: Cell Viability Assay
-
Cell Plating: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment.
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of CPI-455. Include a vehicle-only control. For combination studies, treat with CPI-455, the second agent, and the combination of both.
-
Incubation: Incubate the cells for a predetermined period (e.g., 72-120 hours).[3][12]
-
Viability Assessment: Measure cell viability using a suitable assay, such as AlamarBlue, MTT, or CellTiter-Glo.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control. Plot the dose-response curves and calculate the IC50 values using appropriate software (e.g., GraphPad Prism). For combination studies, calculate synergy scores using methods such as the Chou-Talalay method.
Visualizations
Caption: Mechanism of action of CPI-455 leading to downstream cellular effects.
Caption: Experimental workflow for assessing H3K4me3 levels after CPI-455 treatment.
Caption: Troubleshooting logic for inconsistent experimental results with CPI-455.
References
- 1. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tribioscience.com [tribioscience.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Histone Lysine Demethylase KDM5 Inhibitor CPI-455 Induces Astrocytogenesis in Neural Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of KDM5A attenuates cisplatin-induced hearing loss via regulation of the MAPK/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CPI-455 HCl | Histone Demethylase | TargetMol [targetmol.com]
- 10. xcessbio.com [xcessbio.com]
- 11. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
mitigating off-target effects of CPI-455
Welcome to the technical support center for CPI-455, a potent and selective pan-inhibitor of the KDM5 family of histone demethylases. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving CPI-455.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CPI-455?
A1: CPI-455 is a small molecule inhibitor that targets the JmjC domain of the KDM5 family of histone lysine (B10760008) demethylases (KDM5A, KDM5B, KDM5C, and KDM5D). Its primary on-target effect is the inhibition of the demethylation of histone H3 at lysine 4 (H3K4), leading to a global increase in the levels of trimethylated H3K4 (H3K4me3).[1][2] H3K4me3 is an epigenetic mark associated with active gene transcription.
Q2: What is the reported selectivity of CPI-455?
A2: CPI-455 demonstrates high selectivity for the KDM5 family of enzymes. It has been shown to have over 200-fold selectivity for KDM5A compared to the structurally similar KDM4C and over 500-fold selectivity against other Jumonji C (JmjC) domain-containing proteins.[3] While highly selective for the KDM5 family, it is a pan-KDM5 inhibitor and does not distinguish between KDM5A, B, C, and D.[2][4]
Q3: How can I be sure the observed phenotype in my experiment is due to KDM5 inhibition and not an off-target effect?
A3: This is a critical question in pharmacological studies. The most effective way to distinguish on-target from off-target effects of CPI-455 is to use an inactive control compound in parallel with your experiments. CPI-203 is a structurally related but inactive analog of CPI-455 that does not inhibit KDM5 enzymes.[3] Any cellular effects observed with CPI-455 but not with CPI-203 are more likely to be due to the on-target inhibition of KDM5.
Q4: Are there any known off-target effects of CPI-455?
A4: Yes, beyond its intended inhibition of KDM5, CPI-455 has been reported to have off-target effects. Notably, it can modulate signaling pathways such as the MAPK/AKT pathway.[5] Additionally, some studies have shown that CPI-455 can influence the immune response by affecting the transcription of endogenous retroviral elements, an effect that may be independent of its KDM5 enzymatic inhibition.
Troubleshooting Guides
Problem 1: I'm observing changes in phosphorylation of MAPK/AKT pathway proteins after CPI-455 treatment. Is this expected?
Cause: This is a potential off-target effect of CPI-455. Studies have shown that CPI-455 can influence the phosphorylation status of key proteins in the MAPK and PI3K/AKT signaling pathways.[5]
Solution:
-
Confirm the effect: Perform a dose-response experiment with CPI-455 and analyze the phosphorylation of key MAPK/AKT pathway proteins (e.g., ERK, JNK, p38, AKT) by Western blot.
-
Use the inactive control: Treat your cells with the inactive analog, CPI-203, at the same concentrations as CPI-455. If the changes in phosphorylation are not observed with CPI-203, it suggests the effect is off-target.
-
Alternative KDM5 inhibition: To confirm that the phenotype is independent of KDM5 inhibition, consider using a structurally different KDM5 inhibitor or employ a genetic approach such as siRNA or CRISPR-Cas9 to knockdown a specific KDM5 family member.
Problem 2: My CPI-455 treatment is leading to an unexpected inflammatory or immune response in my cellular model.
Cause: CPI-455 has been observed to modulate the expression of immune-related genes, including chemokines like CXCL9, CXCL10, and CXCL11, and can influence the transcription of endogenous retroviral elements (ERVs).[2][6] This may be an off-target effect or a downstream consequence of KDM5 inhibition.
Solution:
-
Characterize the immune response: Use RT-qPCR to quantify the expression of key inflammatory genes.
-
Inactive control is key: Compare the gene expression changes in cells treated with CPI-455 to those treated with the inactive control, CPI-203.
-
Differentiate from enzymatic inhibition: One study suggests that the modulation of some immune-related genes by KDM5A/B may occur through a mechanism independent of their demethylase activity. Therefore, even if the effect is absent with CPI-203, it is still crucial to compare the results with genetic knockdown of KDM5 to fully understand the mechanism.
Data Presentation
Table 1: In Vitro Potency and Selectivity of CPI-455
| Target | IC50 (nM) | Selectivity vs. KDM5A |
| KDM5A | 10 | - |
| KDM2, 3, 4, 6, 7 families | >2000 | >200-fold |
Note: Data compiled from publicly available sources.[1]
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Assay | Cell Line Examples | Concentration Range (µM) | Incubation Time |
| Global H3K4me3 Increase | MCF-7, T-47D, EFM-19 | 1 - 10 | 24 - 72 hours |
| Reduction of Drug-Tolerant Persister Cells | M14, SKBR3, PC9 | 6.25 - 25 | 4 - 5 days |
| MAPK/AKT Pathway Modulation | HEI-OC1 | 10 - 100 | Varies by experiment |
Note: Optimal concentrations and incubation times should be determined empirically for your specific cell line and experimental conditions.[2][5]
Experimental Protocols
Protocol 1: Validating On-Target Activity by Measuring Global H3K4me3 Levels
Objective: To confirm that CPI-455 is increasing global H3K4me3 levels in your cell line.
Methodology:
-
Cell Seeding: Plate cells in a 6-well plate at a density that will not lead to over-confluence at the end of the experiment.
-
Treatment: Treat cells with a dose-response of CPI-455 (e.g., 0.1, 1, 10 µM) and the inactive control CPI-203 at the highest concentration for 24-72 hours. Include a DMSO-treated control.
-
Histone Extraction: Harvest cells and perform histone extraction using a commercially available kit or a standard acid extraction protocol.
-
Western Blot Analysis:
-
Separate histone extracts on a 15% SDS-PAGE gel.
-
Transfer to a PVDF membrane.
-
Probe with primary antibodies against H3K4me3 and total Histone H3 (as a loading control).
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
-
Quantification: Densitometrically quantify the H3K4me3 band intensity and normalize to the total Histone H3 signal.
Protocol 2: Assessing Off-Target Effects on the MAPK/AKT Pathway
Objective: To determine if CPI-455 affects the phosphorylation of key proteins in the MAPK and AKT signaling pathways.
Methodology:
-
Cell Treatment: Treat cells with CPI-455 and CPI-203 at the desired concentrations and for the appropriate time. It may be necessary to stimulate a pathway with a growth factor or stressor to observe changes in phosphorylation.
-
Protein Lysis: Lyse cells in a buffer containing phosphatase and protease inhibitors.
-
Western Blot Analysis:
-
Separate protein lysates on an SDS-PAGE gel.
-
Transfer to a PVDF membrane.
-
Probe with primary antibodies against the phosphorylated and total forms of your proteins of interest (e.g., p-ERK/total ERK, p-AKT/total AKT).
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
-
Analysis: Compare the ratio of phosphorylated to total protein across the different treatment conditions.
Visualizations
Caption: On-target effect of CPI-455 on the KDM5 signaling pathway.
Caption: Experimental workflow to mitigate off-target effects of CPI-455.
Caption: Potential off-target signaling of CPI-455 via the MAPK/AKT pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of KDM5A attenuates cisplatin-induced hearing loss via regulation of the MAPK/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: CPI-455 Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the KDM5 inhibitor, CPI-455, in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CPI-455? A1: CPI-455 is a potent and specific pan-inhibitor of the KDM5 family of histone demethylases.[1][2] Its primary mechanism involves preventing the demethylation of histone H3 on lysine (B10760008) 4 (H3K4), which leads to a global increase in the levels of H3K4 trimethylation (H3K4me3).[1][3][4] This epigenetic modification is associated with transcriptionally active chromatin. In cancer biology, this action has been shown to decrease the population of drug-tolerant persister cells.
Q2: What is the recommended storage for CPI-455? A2: For long-term stability, CPI-455 powder should be stored at -20°C for up to 3 years. Once dissolved in a solvent, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years or -20°C for 1 year.
Q3: Can CPI-455 be administered orally? A3: The available literature primarily describes intraperitoneal (IP) injection for in vivo animal studies. Information regarding the oral bioavailability and efficacy of CPI-455 is not detailed in the provided search results. Researchers should perform pilot studies to determine the pharmacokinetics and bioavailability if considering oral administration.
Q4: What are the expected cellular effects after CPI-455 treatment? A4: Treatment with CPI-455 results in a dose-dependent increase in global H3K4me3 levels in cells. This can lead to changes in gene expression. In cancer cell lines, CPI-455 has been shown to reduce the survival of drug-tolerant cells. In neural stem cells, it has been found to induce astrocytogenesis.
Troubleshooting Guide
Issue 1: CPI-455 is not dissolving properly for in vivo formulation.
-
Question: My CPI-455 powder is not fully dissolving in the vehicle for my animal study. What can I do?
-
Answer:
-
Check Your Solvent: CPI-455 is highly soluble in DMSO but has poor aqueous solubility. Ensure you are starting with a high-quality, anhydrous (fresh) DMSO, as moisture can significantly reduce solubility.
-
Prepare a Concentrated Stock: First, create a concentrated stock solution in 100% DMSO. Concentrations of 25-50 mg/mL are typically achievable. Gentle warming or ultrasonic agitation may be necessary.
-
Use a Co-Solvent System: For the final in vivo formulation, do not dilute the DMSO stock directly with saline or PBS, as this will cause the compound to precipitate. Use a co-solvent system. A commonly recommended formulation is a sequential mix of DMSO, PEG300, Tween-80, and a final aqueous buffer (like saline or PBS).
-
Prepare Freshly: Always prepare the final working solution for in vivo experiments on the day of use to prevent precipitation or degradation.
-
Caption: Troubleshooting workflow for CPI-455 formulation issues.
Issue 2: Inconsistent or no observable effect in vivo.
-
Question: I am not observing the expected phenotype or target engagement (increased H3K4me3) in my animal model after CPI-455 administration. What are the possible reasons?
-
Answer:
-
Dosage: The effective dose can vary significantly between models. Published studies have used doses ranging from 2 mg/kg to 70 mg/kg via IP injection. You may need to perform a dose-response study to find the optimal concentration for your specific model and endpoint.
-
Pharmacokinetics (PK): The half-life and tissue distribution of CPI-455 might be limiting its exposure at the target site. Consider conducting a pilot PK study to measure drug concentration in plasma and the tissue of interest over time.
-
Target Engagement: Confirm that the drug is reaching its target and inhibiting KDM5. This can be assessed by measuring global H3K4me3 levels in surrogate tissues (like peripheral blood mononuclear cells) or in the target tissue at different time points after dosing. An increase in H3K4me3 is a direct biomarker of CPI-455 activity.
-
Formulation Stability: Ensure your formulation is stable and the compound is not precipitating out before or after injection. Visually inspect the solution for clarity before each use.
-
Quantitative Data
Table 1: CPI-455 In Vitro Potency
| Target | Assay Type | IC50 Value | Cell Lines / Context | Reference |
| KDM5A | Enzymatic Assay | 10 nM | Full-length protein | |
| KDM5 Family | Enzymatic Assay | 2-10 nM | KDM5A-D | |
| Other KDM Families | Enzymatic Assay | >1 µM | KDM2, 3, 4, 6, 7 | |
| Cell Viability | Cell-based | 35.4 µM | MCF-7 (Breast Cancer) | |
| Cell Viability | Cell-based | 26.19 µM | T-47D (Breast Cancer) | |
| Cell Viability | Cell-based | 16.13 µM | EFM-19 (Breast Cancer) |
Table 2: CPI-455 In Vivo Administration Examples
| Animal Model | Dosing | Administration Route | Study Context | Reference |
| C57BL/6 Mice | 50 mg/kg or 70 mg/kg | Intraperitoneal (IP), daily | Cancer immunology | |
| C57BL/6 Mice | 2 mg/kg | Intraperitoneal (IP) | Cisplatin-induced hearing loss |
Table 3: CPI-455 Solubility Data
| Solvent | Concentration | Notes | Reference |
| DMSO | ≥ 25 mg/mL | Use fresh, anhydrous DMSO. | |
| DMF | 30 mg/mL | ||
| Ethanol | 5 mg/mL | ||
| Water | Insoluble |
Experimental Protocols
Protocol 1: Preparation of CPI-455 for Intraperitoneal (IP) Injection
This protocol provides a method for formulating CPI-455 for in vivo studies based on a common co-solvent vehicle.
Materials:
-
CPI-455 powder
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Prepare Stock Solution: Accurately weigh CPI-455 powder and dissolve it in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 30 mg/mL). Ensure it is fully dissolved. This is your "DMSO Stock".
-
Prepare Vehicle: In a separate sterile tube, prepare the co-solvent vehicle. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, add the components sequentially while mixing gently after each addition.
-
Example for 1 mL final volume:
-
a. Start with 400 µL of PEG300.
-
b. Add 50 µL of Tween-80 and mix until clear.
-
c. Add 450 µL of sterile saline and mix.
-
-
Final Formulation: To prepare the final dosing solution, add the required volume of your "DMSO Stock" to the prepared vehicle.
-
Example: To get a final concentration of 3 mg/mL in the vehicle from a 30 mg/mL stock, add 100 µL of the "DMSO Stock" to 900 µL of the co-solvent vehicle from step 2.
-
-
Final Check: The final solution should be clear and free of precipitates. Prepare this solution fresh on the day of injection.
Caption: Workflow for preparing CPI-455 for in vivo administration.
Protocol 2: General In Vivo Efficacy Study in Mice
This protocol outlines a general workflow for assessing the efficacy of CPI-455 in a subcutaneous tumor model.
Procedure:
-
Animal Acclimatization: Allow mice (e.g., C57BL/6) to acclimate to the facility for at least one week before the experiment begins.
-
Tumor Implantation: Implant cancer cells (e.g., P. gingivalis–positive PDXs) subcutaneously into the flank of each mouse.
-
Tumor Growth & Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, CPI-455).
-
Drug Preparation: Prepare the CPI-455 dosing solution and vehicle control as described in Protocol 1.
-
Treatment Administration: Administer CPI-455 (e.g., 50 mg/kg) or vehicle via intraperitoneal (IP) injection daily or according to the study design.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health status.
-
-
Endpoint & Analysis:
-
At the end of the study (e.g., after 14-28 days), euthanize the animals.
-
Excise tumors for weight measurement and downstream analysis (e.g., histology, Western blot for H3K4me3 levels).
-
Collect blood and/or other tissues for pharmacokinetic or pharmacodynamic analysis.
-
Signaling Pathway
Caption: CPI-455 inhibits KDM5, increasing H3K4me3 and altering gene expression.
References
Technical Support Center: Overcoming Resistance to CPI-455
Welcome to the technical support center for CPI-455. This resource is designed for researchers, scientists, and drug development professionals encountering resistance to the KDM5 inhibitor CPI-455 in their cell line experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify the cause of resistance and explore strategies to overcome it.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CPI-455?
A1: CPI-455 is a potent and selective pan-inhibitor of the KDM5 family of histone demethylases (KDM5A, KDM5B, KDM5C, and KDM5D).[1][2] These enzymes are responsible for removing methyl groups from lysine (B10760008) 4 of histone H3 (H3K4me2/3), a mark associated with active gene transcription.[3] By inhibiting KDM5, CPI-455 leads to a global increase in H3K4 trimethylation (H3K4me3), which can alter gene expression and reduce the number of drug-tolerant persister cancer cells.[1][4]
Q2: My cells are showing reduced sensitivity to CPI-455 compared to published data. What are the possible reasons?
A2: Reduced sensitivity to CPI-455 can arise from several factors:
-
Intrinsic Resistance: The cell line may have inherent characteristics that make it less dependent on KDM5 activity for survival. This could be due to the expression of redundant demethylases or the activation of alternative survival pathways.
-
Acquired Resistance: Cells may develop resistance over time with continuous exposure to CPI-455. This can occur through genetic mutations or epigenetic alterations.
-
Experimental Variability: Discrepancies in experimental conditions such as cell passage number, media composition, or assay methods can affect drug sensitivity.
Q3: What are the known or potential mechanisms of acquired resistance to KDM5 inhibitors like CPI-455?
A3: While specific mechanisms for CPI-455 are still under investigation, resistance to KDM5 inhibitors, in general, can be acquired through several mechanisms:
-
Epigenetic Reprogramming: Cancer cells can exhibit epigenetic plasticity, allowing them to rewire their chromatin state to bypass the effects of KDM5 inhibition.[3] This may involve the activation of compensatory histone modifying enzymes.
-
Functional Redundancy and Upregulation: Functional redundancy between KDM5A and KDM5B may allow for compensatory upregulation, diminishing the inhibitor's effectiveness.[3]
-
Activation of Bypass Signaling Pathways: Cells may activate alternative signaling pathways to promote survival and proliferation, rendering them less dependent on the pathways regulated by KDM5. For example, activation of the PI3K/AKT/S6K1 cascade has been implicated in resistance.[3]
-
Drug Efflux: Increased expression of drug efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family, could potentially reduce the intracellular concentration of CPI-455.
Q4: Can combination therapies help overcome resistance to CPI-455?
A4: Yes, combination strategies are a promising approach to overcome resistance. CPI-455 has shown synergistic effects when combined with chemotherapeutic agents and PARP inhibitors in drug-resistant cancer models.[3] Combining CPI-455 with inhibitors of pathways that are activated upon KDM5 inhibition may also be an effective strategy.
Troubleshooting Guides
This section provides a step-by-step guide to help you troubleshoot and investigate resistance to CPI-455 in your cell lines.
Issue 1: Decreased Cell Death or Growth Inhibition Observed with CPI-455 Treatment
Possible Cause 1: Sub-optimal Drug Concentration or Activity
-
Troubleshooting Steps:
-
Verify Drug Potency: Confirm the IC50 of your CPI-455 stock in a sensitive control cell line.
-
Dose-Response Curve: Perform a dose-response experiment with a wide range of CPI-455 concentrations to determine if the dose-response curve has shifted.
-
-
Experimental Protocol: Cell Viability Assay (see below for detailed protocol).
Possible Cause 2: Development of Acquired Resistance
-
Troubleshooting Steps:
-
Compare with Parental Line: If you have been culturing cells with CPI-455 for an extended period, compare their sensitivity to the parental, untreated cell line.
-
Assess Target Engagement: Confirm that CPI-455 is still inhibiting its target in the resistant cells by measuring global H3K4me3 levels. A lack of increase in H3K4me3 upon treatment suggests a potential drug influx/efflux issue or target mutation.
-
Investigate Compensatory Mechanisms: Analyze potential bypass pathways or upregulation of other KDM5 family members.
-
-
Experimental Protocols:
-
Western Blot for H3K4me3 and KDM5 proteins (see below).
-
Quantitative PCR (qPCR) to assess mRNA levels of KDM5 family members.
-
Data Presentation: Comparing Sensitive and Resistant Cell Lines
| Parameter | Sensitive Cell Line (e.g., MCF-7) | Resistant Cell Line (e.g., MCF-7-CR) |
| CPI-455 IC50 (µM) | 5 - 20 | > 50 |
| Basal KDM5A/B Expression | Moderate | High or Unchanged |
| H3K4me3 levels (post-treatment) | Significant Increase | Marginal or No Increase |
| p-AKT levels (post-treatment) | No significant change | Increased |
CR: CPI-455 Resistant
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well plates
-
Cell culture medium
-
CPI-455
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of CPI-455 for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blot for H3K4me3 and KDM5 Proteins
This technique is used to detect changes in the levels of specific proteins.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K4me3, anti-Total H3, anti-KDM5A, anti-KDM5B, anti-ß-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with CPI-455 for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
Analyze the band intensities relative to a loading control (e.g., ß-actin or Total H3).
-
Co-Immunoprecipitation (Co-IP) to Investigate Protein-Protein Interactions
Co-IP is used to determine if a protein of interest interacts with other proteins. This can be useful to see if KDM5 proteins are forming complexes with new partners in resistant cells.
-
Materials:
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for the protein of interest (e.g., anti-KDM5A)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
-
Procedure:
-
Lyse cells with a non-denaturing lysis buffer.
-
Pre-clear the lysate with magnetic beads to reduce non-specific binding.
-
Incubate the lysate with the primary antibody for several hours to overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blot using antibodies against potential interacting partners.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of CPI-455.
Caption: Potential mechanisms of resistance to CPI-455.
Caption: Experimental workflow for troubleshooting CPI-455 resistance.
References
Validation & Comparative
Validating the Specificity of CPI-455: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to interpreting experimental results and advancing therapeutic development. This guide provides an objective comparison of CPI-455, a potent inhibitor of the KDM5 family of histone demethylases, with other known inhibitors. The information presented is supported by experimental data to aid in the critical evaluation of CPI-455 as a tool for studying KDM5 biology and its potential as a therapeutic agent.
CPI-455 is a cell-permeable, pan-inhibitor of the KDM5 family of enzymes, which are responsible for the demethylation of histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with active gene transcription.[1] By inhibiting KDM5, CPI-455 leads to a global increase in H3K4 trimethylation (H3K4me3), impacting gene expression and cellular processes.[2][3] This guide will delve into the specificity of CPI-455, compare it with other KDM5 inhibitors, and provide detailed experimental protocols for its validation.
Comparative Analysis of KDM5 Inhibitors
The efficacy and utility of a chemical inhibitor are defined by its potency and selectivity. The following table summarizes the in vitro biochemical potency (IC50) of CPI-455 against KDM5A and compares it with other notable KDM5 inhibitors.
| Inhibitor | KDM5A IC50 (nM) | KDM5B IC50 (nM) | KDM5C IC50 (nM) | KDM5D IC50 (nM) | Notes |
| CPI-455 | 10[2] | 3 (μM)[4] | - | - | Pan-KDM5 inhibitor with high potency for KDM5A.[2] |
| KDOAM-25 | 71[5] | 19[5][6] | 69[5] | 69[5] | Potent and highly selective KDM5 inhibitor.[5] |
| KDM5-C49 | 40[5] | 160[5] | 100[5] | - | Potent and selective KDM5 inhibitor.[5] |
| GSK467 | - | 26 (μM)[4] | - | - | Dual inhibitor of KDM4 and KDM5 subfamilies. |
| JIB-04 | 230 (JARID1A)[5] | - | - | - | Pan-selective Jumonji histone demethylase inhibitor.[5] |
Note: IC50 values can vary depending on the assay conditions. Data presented here is for comparative purposes.
CPI-455 demonstrates high potency for KDM5A with an IC50 of 10 nM in enzymatic assays.[2] It exhibits over 200-fold selectivity for KDM5 compared to other KDM families such as KDM2, 3, 4, 6, and 7.[2] While being a potent pan-KDM5 inhibitor, other compounds like KDOAM-25 show a more consistent low nanomolar potency across all KDM5 family members.[5][6] In contrast, JIB-04 is a broader spectrum inhibitor of the Jumonji domain-containing histone demethylases.[5]
Signaling Pathway and Mechanism of Action
CPI-455 exerts its effects by directly inhibiting the enzymatic activity of KDM5 proteins. This leads to an accumulation of H3K4me3 at the promoter regions of target genes, which can alter their transcription and subsequently influence various cellular pathways.
Caption: Mechanism of action of CPI-455.
The inhibition of KDM5 by CPI-455 has been shown to have significant downstream consequences, including the reduction of drug-tolerant persister cancer cells and the induction of astrocytogenesis in neural stem cells.[1][3]
Experimental Workflows for Specificity Validation
Validating the on-target and off-target effects of a chemical probe is crucial. Below are diagrams illustrating common experimental workflows to assess the specificity of CPI-455.
Caption: Workflow for in vitro enzymatic assay.
Caption: Workflow for cellular H3K4me3 analysis.
Experimental Protocols
In Vitro KDM5 Demethylase Assay
This protocol is a generalized procedure for determining the IC50 of inhibitors against KDM5 enzymes. Specific assay kits and reagents are commercially available (e.g., from BPS Bioscience).[7]
-
Reaction Mixture Preparation: Prepare a reaction buffer containing recombinant KDM5 enzyme, a biotinylated histone H3 peptide substrate, and cofactors such as Fe(II) and α-ketoglutarate.
-
Inhibitor Addition: Add serial dilutions of CPI-455 or other test compounds to the reaction mixture. Include a no-inhibitor control.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 1 hour).
-
Detection: Stop the reaction and detect the demethylated product. This can be achieved using various methods, including antibody-based detection (e.g., ELISA) or mass spectrometry.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for H3K4me3 Detection in Cells
This protocol outlines the steps to measure changes in global H3K4me3 levels in cells treated with CPI-455.
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with varying concentrations of CPI-455 for a specified duration (e.g., 24-72 hours). Include a vehicle-treated control.
-
Histone Extraction: Harvest the cells and perform acid extraction to isolate histone proteins.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a suitable method (e.g., Bradford assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts on an SDS-PAGE gel (typically 15%).
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K4me3 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the H3K4me3 signal to a loading control, such as total Histone H3.
Conclusion
CPI-455 is a potent and selective pan-inhibitor of the KDM5 family of histone demethylases. Its ability to increase global H3K4me3 levels makes it a valuable tool for studying the biological roles of KDM5 enzymes. However, as with any chemical probe, careful validation of its specificity and on-target effects in the experimental system of interest is essential. This guide provides a framework for such validation by comparing CPI-455 to other inhibitors and outlining key experimental protocols. Researchers should consider the specific KDM5 family member of interest and the cellular context when choosing an inhibitor and designing experiments.
References
- 1. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Histone Lysine Demethylase KDM5 Inhibitor CPI-455 Induces Astrocytogenesis in Neural Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
A Comparative Analysis of CPI-455 and Other KDM5 Inhibitors for Epigenetic Research and Drug Development
A detailed guide for researchers, scientists, and drug development professionals on the performance, selectivity, and experimental applications of the KDM5 inhibitor CPI-455 in comparison to other notable inhibitors in its class.
The lysine-specific demethylase 5 (KDM5) family of enzymes plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 lysine (B10760008) 4 (H3K4), a mark associated with active gene transcription. The dysregulation of KDM5 activity has been implicated in various diseases, most notably cancer, making these enzymes attractive targets for therapeutic intervention. CPI-455 has emerged as a potent and specific inhibitor of the KDM5 family. This guide provides a comprehensive comparison of CPI-455 with other widely used KDM5 inhibitors, JIB-04 and KDM5-C70, supported by experimental data to aid researchers in selecting the appropriate tool compound for their studies.
Performance and Selectivity Profile
The efficacy of a chemical inhibitor is defined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity against other related proteins. CPI-455 demonstrates high potency and selectivity for the KDM5 family over other histone demethylases.[1][2][3]
| Inhibitor | Target | IC50 (nM) | Selectivity Notes |
| CPI-455 | KDM5A | 10[1][2][4][5][6] | Over 200-fold selectivity for KDM5 relative to KDM2, 3, 4, 6, and 7 enzymes.[1][2] |
| KDM5B | 3[7] | Inhibits KDM5A, KDM5B, and KDM5C to similar extents.[3] | |
| KDM4C | ~2000 | ~200-fold less potent against KDM4C.[3] | |
| KDM7B | ~7700 | ~770-fold less potent against KDM7B.[3] | |
| JIB-04 | JARID1A (KDM5A) | 230[2][8] | Pan-selective Jumonji histone demethylase inhibitor.[2][8] |
| JMJD2E | 340[2][8] | Also inhibits KDM4 and KDM6 families.[9] | |
| JMJD3 | 855[2][8] | ||
| JMJD2A | 445[2][8] | ||
| JMJD2B | 435[2][8] | ||
| JMJD2C | 1100[2][8] | ||
| JMJD2D | 290[2][8] | ||
| KDM5-C70 | Pan-KDM5 | Not specified | Potent, cell-permeable pan-KDM5 inhibitor.[10][11] |
Table 1: Potency and Selectivity of KDM5 Inhibitors. This table summarizes the half-maximal inhibitory concentrations (IC50) of CPI-455, JIB-04, and KDM5-C70 against various histone demethylases.
Cellular Activity and Phenotypic Effects
The ultimate utility of a chemical probe is its ability to elicit a measurable biological response in a cellular context. These inhibitors have been shown to modulate global histone methylation levels and impact cancer cell proliferation and survival.
| Inhibitor | Cellular Effect | Cancer Cell Line Models |
| CPI-455 | Elevates global H3K4me3 levels.[1][4] | Multiple cancer cell lines, including melanoma, breast cancer, and non-small cell lung cancer (NSCLC).[3] |
| Decreases the number of drug-tolerant persister cells.[1][4][12] | ||
| JIB-04 | Induces apoptosis and autophagy.[8] | Ewing Sarcoma, colorectal cancer, and acute myeloid leukemia (AML) cell lines.[9][13] |
| Inhibits cancer cell proliferation.[13] | ||
| KDM5-C70 | Leads to a genome-wide elevation of H3K4me3 levels.[10][11] | Myeloma cells (MM.1S).[10] |
| Has an antiproliferative effect.[10][11] |
Table 2: Cellular and Phenotypic Effects of KDM5 Inhibitors. This table outlines the observed biological effects of CPI-455, JIB-04, and KDM5-C70 in various cancer cell line models.
Signaling Pathways and Mechanisms of Action
KDM5 inhibitors exert their effects by modulating downstream signaling pathways. Understanding these pathways is critical for elucidating their mechanism of action and potential therapeutic applications.
Figure 1: KDM5 Inhibition Signaling Pathway. This diagram illustrates the general mechanism of action for KDM5 inhibitors, leading to increased H3K4me3 levels and subsequent effects on gene expression, cell cycle, apoptosis, and immune response. Specific inhibitors like JIB-04 and KDM5-C70 have been shown to modulate additional pathways.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summarized protocols for key experiments cited in the literature.
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is a general guideline based on methodologies used for evaluating KDM5 inhibitors.
-
Cell Plating: Seed cancer cells (e.g., MCF-7, T-47D, EFM-19) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the KDM5 inhibitor (e.g., CPI-455, JIB-04) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Western Blot for Histone Methylation
This protocol outlines the steps to assess changes in global H3K4me3 levels.
-
Cell Treatment and Lysis: Plate cells in 6-well plates and treat with various concentrations of the KDM5 inhibitor (e.g., CPI-455) for up to 4 days.[1] Harvest and lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against H3K4me3 and total Histone H3 (as a loading control) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the H3K4me3 signal to the total H3 signal.
In Vivo Tumor Xenograft Studies
This protocol provides a general framework for assessing the in vivo efficacy of KDM5 inhibitors.
-
Animal Model: Use immunodeficient mice (e.g., NSG mice).
-
Tumor Implantation: Subcutaneously implant cancer cells (e.g., MOLM-13) into the flanks of the mice.[9]
-
Treatment: Once tumors are established, randomize the mice into treatment groups. Administer the KDM5 inhibitor (e.g., CPI-455 at 50-70 mg/kg) or vehicle control daily via intraperitoneal (i.p.) injection.[1][4]
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blot).
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. biocompare.com [biocompare.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CPI-455 HCl | Histone Demethylase | TargetMol [targetmol.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ashpublications.org [ashpublications.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. KDM5-C70 - MedChem Express [bioscience.co.uk]
- 12. rcsb.org [rcsb.org]
- 13. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CPI-455 and JIB-04 for Epigenetic Research
In the rapidly evolving field of epigenetics, the targeted inhibition of histone demethylases has emerged as a promising therapeutic strategy for a variety of diseases, most notably cancer. Among the chemical probes developed to interrogate the function of these enzymes, CPI-455 and JIB-04 have garnered significant attention from the research community. This guide provides a detailed comparative analysis of these two inhibitors, offering a comprehensive overview of their mechanisms of action, target profiles, and functional effects, supported by experimental data to inform researchers in their selection of the most appropriate tool for their studies.
At a Glance: Key Differences
| Feature | CPI-455 | JIB-04 |
| Primary Target Class | KDM5 family of histone demethylases | Pan-Jumonji histone demethylase inhibitor |
| Selectivity | Highly selective for the KDM5 family | Broadly selective across multiple Jumonji subfamilies |
| Potency | IC50 of 10 nM for KDM5A[1][2] | IC50 values in the nanomolar range for various Jumonji enzymes (e.g., 230 nM for JARID1A, 340 nM for JMJD2E)[3][4] |
| Mechanism of Action | Inhibition of KDM5 leads to increased global H3K4me3 levels[1][2][5] | Inhibition of various Jumonji enzymes, leading to alterations in histone methylation marks including H3K4, H3K9, and H3K27[6] |
Target Profile and Selectivity
CPI-455 is characterized as a potent and highly selective, pan-inhibitor of the KDM5 family of histone demethylases.[1][2] It demonstrates an in-vitro IC50 of 10 nM for KDM5A and exhibits over 200-fold selectivity for the KDM5 family (KDM5A, KDM5B, KDM5C, and KDM5D) when compared to other lysine (B10760008) demethylases such as KDM2, 3, 4, 6, and 7.[2] This specificity makes CPI-455 an excellent tool for dissecting the biological functions of the KDM5 family.
JIB-04 , in contrast, is a pan-selective inhibitor of the Jumonji domain-containing histone demethylases.[3][4] Its inhibitory activity spans multiple subfamilies, with reported IC50 values of 230 nM for JARID1A (a member of the KDM5 family), 340 nM for JMJD2E, 855 nM for JMJD3, and varying potencies for other JMJD2 members.[3][4] This broader selectivity profile makes JIB-04 suitable for studies investigating the global effects of Jumonji demethylase inhibition.
In Vitro and In Vivo Efficacy
Both inhibitors have demonstrated anti-proliferative effects in various cancer cell lines.
CPI-455 has been shown to decrease the number of drug-tolerant persister cancer cells in multiple cancer cell line models.[1][5][7] For instance, in luminal breast cancer cell lines, the IC50 values for CPI-455 were reported to be 35.4 µM in MCF-7, 26.19 µM in T-47, and 16.13 µM in EFM-19 cells.[1] In vivo, dual blockade of B7-H4 and KDM5B using CPI-455 (at 50/70 mg/kg, administered intraperitoneally daily) has been shown to elicit protective immunity in mouse models.[1][2]
JIB-04 has also demonstrated potent anti-cancer activity. It can block the growth of lung and prostate cancer cell lines with IC50 values as low as 10 nM.[3][4] In Ewing Sarcoma cell lines, JIB-04 showed IC50 values ranging from 0.13 µM to 1.84 µM.[6] In vivo studies using xenograft mouse models of lung cancer (H358 and A549) have shown that JIB-04 diminishes tumor growth and prolongs survival.[3][8]
Mechanism of Action and Signaling Pathways
The primary mechanism of action for both inhibitors involves the modulation of histone methylation, which in turn affects gene expression and cellular processes.
CPI-455 's inhibition of the KDM5 family leads to a global increase in the levels of histone H3 lysine 4 trimethylation (H3K4me3), a mark associated with active gene transcription.[1][2][5][7] This elevation of H3K4me3 has been observed to be dose-dependent.[1] Recent studies suggest that CPI-455 may also regulate the MAPK/AKT pathway.[9]
JIB-04 induces broader changes in histone methylation, affecting H3K4, H3K9, and H3K27 marks.[6] This leads to transcriptional changes that downregulate proliferative genes and upregulate anti-proliferative and pro-apoptotic genes.[3] JIB-04 has been shown to impact several signaling pathways, including the PI3K-AKT pathway, by decreasing AKT protein levels and subsequently affecting the FOXO3a-p21-RB-E2F axis.[10][11]
Experimental Protocols
In Vitro Cell Viability Assay (MTS Assay)
-
Cell Plating: Plate cells at a density of 1,500-3,000 cells per well in 96-well plates and allow them to adhere overnight.[3]
-
Treatment: Treat the cells with increasing concentrations of CPI-455 or JIB-04 for the desired duration (e.g., 96 hours).[3]
-
MTS Reagent Addition: Add MTS reagent (e.g., Promega's CellTiter 96 AQueous One Solution Reagent) to each well according to the manufacturer's instructions.[3]
-
Incubation: Incubate the plates for 1-4 hours at 37°C in a humidified incubator.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[3]
-
Data Analysis: Normalize the absorbance values to untreated controls to determine cell viability. Calculate IC50 values using a non-linear regression model.[3]
In Vivo Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., H358 or A549) into the flank of immunodeficient mice.[12]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 200 mm³).[8][12]
-
Treatment Administration: Administer CPI-455 or JIB-04 via a suitable route (e.g., intraperitoneal injection or oral gavage) at the determined dosage and schedule.[1][2][3]
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.[12]
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Conclusion
Both CPI-455 and JIB-04 are valuable chemical probes for studying the roles of histone demethylases in health and disease. The choice between these two inhibitors will largely depend on the specific research question.
-
CPI-455 is the inhibitor of choice for studies focused specifically on the KDM5 family due to its high potency and selectivity.
-
JIB-04 is more suitable for investigating the broader effects of Jumonji demethylase inhibition across multiple subfamilies.
Researchers should carefully consider the target profile, potency, and known off-target effects of each compound when designing their experiments and interpreting their results. The experimental protocols and data presented in this guide provide a solid foundation for making an informed decision.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rcsb.org [rcsb.org]
- 6. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Jumonji Inhibitors Overcome Radioresistance in Cancer through Changes in H3K4 Methylation at Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of KDM5A attenuates cisplatin-induced hearing loss via regulation of the MAPK/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Cancer Efficacy of CPI-455: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-cancer effects of CPI-455, a potent and selective inhibitor of the KDM5 family of histone demethylases. By presenting key performance data, detailed experimental protocols, and visualizations of its mechanism of action, this document serves as a valuable resource for researchers investigating novel epigenetic cancer therapies.
Executive Summary
CPI-455 is a specific, pan-KDM5 inhibitor that has demonstrated significant anti-cancer effects, particularly in reducing the survival of drug-tolerant persister cancer cells. Its primary mechanism of action involves the inhibition of KDM5 enzymes, leading to an increase in global levels of histone H3 lysine (B10760008) 4 trimethylation (H3K4me3), a mark associated with active gene transcription. This guide compares the enzymatic selectivity and anti-cancer activity of CPI-455 with other known KDM5 inhibitors and explores its synergistic relationship with the DNA methyltransferase inhibitor, decitabine (B1684300).
Data Presentation
Table 1: Comparative Enzymatic Activity of KDM5 Inhibitors
The following table summarizes the in vitro potency and selectivity of CPI-455 against various histone demethylases, in comparison to other notable KDM5 inhibitors.
| Inhibitor | Target | IC50 (nM) | Selectivity Notes |
| CPI-455 | KDM5A | 10 | Highly selective for the KDM5 family. Shows over 200-fold selectivity for KDM5 relative to KDM2, 3, 4, 6, and 7 enzymes. |
| KDM5B | Data not available | ||
| KDM5C | Data not available | ||
| KDM5D | Data not available | ||
| KDM5-C49 | KDM5A | 40 | Potent and selective inhibitor of KDM5 demethylases. |
| KDM5B | 160 | ||
| KDM5C | 100 | ||
| KDOAM-25 | KDM5A | 71 | Potent and highly selective KDM5 inhibitor. |
| KDM5B | 19 | ||
| KDM5C | 69 | ||
| KDM5D | 69 | ||
| JIB-04 | JARID1A (KDM5A) | 230 | Pan-selective Jumonji histone demethylase inhibitor. |
| JMJD2E | 340 | ||
| JMJD3 | 855 |
Table 2: Anti-Cancer Activity of CPI-455 in Breast Cancer Cell Lines
This table presents the anti-proliferative effects of CPI-455 in a panel of human breast cancer cell lines.
| Cell Line | Subtype | IC50 (µM) |
| MCF-7 | Luminal | 35.4 |
| T-47D | Luminal | 26.19 |
| EFM-19 | Luminal | 16.13 |
| Additional Breast Cancer Cell Lines | A screening of 36 breast cancer cell lines revealed varying sensitivity to CPI-455. |
Table 3: Synergistic Anti-Cancer Effects of CPI-455 with Decitabine
CPI-455 exhibits a synergistic effect in reducing cell viability when combined with the DNA methyltransferase inhibitor, decitabine (DAC).
| Cancer Cell Lines | Combination | Effect | Quantitative Data |
| MCF-7, T-47D, EFM-19 (Luminal Breast Cancer) | CPI-455 + Decitabine (DAC) | Synergistic inhibition of cell growth. | While specific Combination Index (CI) values were not found in the searched literature, isobologram analysis confirmed a pharmacologically synergistic interaction at all tested effect levels in MCF-7 and EFM-19, and at higher effect levels in T-47D. |
Experimental Protocols
The following are generalized protocols for key experiments cited in this guide. Researchers should optimize these protocols for their specific experimental conditions.
KDM5A Enzymatic Assay (AlphaLISA Format)
This protocol provides a framework for determining the in vitro inhibitory activity of compounds against KDM5A.
Materials:
-
Recombinant full-length human KDM5A enzyme
-
Biotinylated histone H3 (1-21) peptide substrate
-
AlphaLISA anti-H3K4me3 acceptor beads
-
Streptavidin-coated donor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)
-
Co-factors: Ascorbic acid, α-ketoglutarate, (NH₄)₂Fe(SO₄)₂·6H₂O
-
CPI-455 and other test compounds
-
384-well white microplates
Procedure:
-
Prepare a reaction buffer containing assay buffer, ascorbic acid, and (NH₄)₂Fe(SO₄)₂·6H₂O.
-
Add KDM5A enzyme to the reaction buffer.
-
Serially dilute CPI-455 and test compounds in DMSO and add to the enzyme solution.
-
Initiate the demethylation reaction by adding the biotinylated H3 peptide substrate and α-ketoglutarate.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add a mixture of AlphaLISA anti-H3K4me3 acceptor beads and streptavidin-coated donor beads.
-
Incubate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate IC50 values from the resulting dose-response curves.
Cellular H3K4me3 Quantification (Meso Scale Discovery ELISA)
This protocol outlines a method for measuring global H3K4me3 levels in cells treated with CPI-455.
Materials:
-
Cancer cell lines of interest
-
CPI-455
-
Cell culture reagents
-
MSD Total Histone H3 and H3K4me3 Assay Kit
-
Lysis buffer with protease and phosphatase inhibitors
-
Microplate reader capable of reading MSD plates
Procedure:
-
Plate cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of CPI-455 or vehicle control (DMSO) for a specified duration (e.g., 48-72 hours).
-
Harvest cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
Perform the MSD assay according to the manufacturer's instructions. This typically involves: a. Adding cell lysates to the pre-coated multi-spot plates. b. Incubating with detection antibodies for total H3 and H3K4me3. c. Washing the plates. d. Adding read buffer.
-
Read the plate on an MSD instrument.
-
Normalize the H3K4me3 signal to the total H3 signal for each sample.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K4me3
This protocol provides a general workflow for identifying the genomic regions with altered H3K4me3 marks following CPI-455 treatment.
Materials:
-
Cancer cell lines
-
CPI-455
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis and wash buffers
-
Sonicator
-
Anti-H3K4me3 antibody
-
Protein A/G magnetic beads
-
Reagents for reverse cross-linking and DNA purification
-
DNA library preparation kit for next-generation sequencing
-
Next-generation sequencer
Procedure:
-
Culture and treat cells with CPI-455 or vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
Sonciate the chromatin to shear DNA into fragments of 200-500 bp.
-
Perform immunoprecipitation by incubating the sheared chromatin with an anti-H3K4me3 antibody overnight.
-
Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links by heating.
-
Purify the immunoprecipitated DNA.
-
Prepare a DNA library for sequencing according to the manufacturer's protocol.
-
Perform high-throughput sequencing.
-
Analyze the sequencing data to identify regions of H3K4me3 enrichment.
Mandatory Visualization
The following diagrams illustrate the mechanism of action of CPI-455 and a typical experimental workflow.
Caption: Mechanism of action of CPI-455.
Independent Verification of CPI-455 Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the KDM5 inhibitor CPI-455 with other alternatives, supported by experimental data. The information is presented to facilitate independent verification and further investigation into the therapeutic potential of targeting KDM5 enzymes.
Mechanism of Action of CPI-455
CPI-455 is a potent and specific pan-inhibitor of the KDM5 family of histone demethylases (KDM5A, KDM5B, KDM5C, and KDM5D).[1][2][3][4] These enzymes are responsible for removing methyl groups from lysine (B10760008) 4 of histone H3 (H3K4), particularly the di- and trimethylated states (H3K4me2/me3).[5] The trimethylation of H3K4 is a key epigenetic mark associated with active gene transcription. By inhibiting KDM5 enzymes, CPI-455 leads to a global increase in H3K4me3 levels, thereby altering gene expression patterns.[3][4][5] This mechanism of action underlies its effects on cancer cells, including the reduction of drug-tolerant persister cells.[4][5]
Comparative Performance Data
The following tables summarize the in vitro potency of CPI-455 in comparison to other known KDM5 inhibitors. The data has been compiled from various sources and highlights the IC50 values against different KDM5 family members and selectivity over other KDM subfamilies.
Table 1: Potency of KDM5 Inhibitors Against KDM5 Family Enzymes
| Compound | KDM5A IC50 (nM) | KDM5B IC50 (nM) | KDM5C IC50 (nM) | KDM5D IC50 (nM) | Reference(s) |
| CPI-455 | 10 | - | - | - | [3][4] |
| JIB-04 | 230 | - | - | 290 (JMJD2D) | [6][7] |
| KDM5-C49 | 40 | 160 | 100 | - | [7] |
| KDM5-C70 | - | - | - | - | [8][9] |
| KDOAM-25 | 71 | 19 | 69 | 69 | [10] |
| PBIT | 6000 | 3000 | 4900 | - | [7] |
Note: IC50 values can vary between different assay conditions. Direct comparison is most accurate when data is from head-to-head studies.
Table 2: Selectivity of KDM5 Inhibitors
| Compound | KDM5 Selectivity | Other KDMs Inhibited (IC50) | Reference(s) |
| CPI-455 | >200-fold vs KDM2, 3, 4, 6, 7 | KDM4C (~200-fold higher IC50) | [3] |
| JIB-04 | Pan-Jumonji inhibitor | JMJD2A (445 nM), JMJD2B (435 nM), JMJD2C (1100 nM), JMJD2E (340 nM), JMJD3 (855 nM) | [6][7] |
| KDM5-C49 | Selective for KDM5 | KDM4A (~10-fold higher IC50), KDM6A/B (>50 µM) | [11] |
| KDM5-C70 | Pro-drug of KDM5-C49 | Similar to KDM5-C49 | [8][9] |
| KDOAM-25 | Selective for KDM5 | - | [10] |
Experimental Protocols
KDM5 Enzymatic Assay (Coupled Enzyme Assay)
This protocol is adapted from a method used for assessing KDM5B activity and can be used to evaluate the potency of inhibitors like CPI-455.[12]
-
Reagents and Buffers:
-
Assay Buffer: 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% v/v Tween-20.
-
Substrate Mix (2X): 200 µM L-Ascorbic Acid, 100 µM Ferrous Ammonium Sulfate (FAS), 100 µM 2-oxoglutarate (2-OG), 500 µM NAD+, and H3K4me2 peptide substrate (concentration to be determined based on Km).
-
Enzyme: Recombinant full-length or catalytic domain of KDM5A/B/C/D.
-
Coupled Enzyme Mix: Formaldehyde Dehydrogenase (FDH).
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., CPI-455) in the assay buffer.
-
In a 384-well non-binding surface microplate, add the inhibitor dilutions.
-
Add the KDM5 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the 2X substrate mix.
-
Add the coupled enzyme mix (FDH).
-
Monitor the reaction kinetics by measuring the change in NADH fluorescence or absorbance at 340 nm over time.
-
Calculate the initial reaction velocities and determine the IC50 values by fitting the data to a dose-response curve.
-
Cellular Assay for H3K4me3 Levels (Western Blot)
This protocol provides a method to assess the effect of CPI-455 on global H3K4me3 levels in cells.[1][2][13][14]
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, MCF7) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of CPI-455 or other inhibitors for the desired duration (e.g., 24-72 hours).
-
-
Histone Extraction:
-
Harvest the cells and wash with PBS.
-
Perform acid extraction of histones or use a commercial kit according to the manufacturer's instructions.
-
Quantify the protein concentration of the histone extracts.
-
-
Western Blotting:
-
Separate 10-15 µg of histone extracts on a 15% SDS-PAGE gel.
-
Transfer the proteins to a 0.2 µm nitrocellulose or PVDF membrane.
-
Block the membrane with 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K4me3 (e.g., Novus Biologicals NB21-1023) overnight at 4°C.
-
Incubate with a primary antibody against total Histone H3 as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL detection system and quantify the band intensities.
-
In Vivo Xenograft Study
This is a general protocol for evaluating the efficacy of CPI-455 in a mouse xenograft model.[15][16][17][18]
-
Cell Preparation and Implantation:
-
Harvest cancer cells (e.g., MCF7) during the exponential growth phase.
-
Resuspend the cells in a suitable medium (e.g., Matrigel/PBS mixture).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NOD-SCID or NSG mice).
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer CPI-455 (e.g., 50-70 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily or as determined by pharmacokinetic studies.
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured, and tissues can be collected for further analysis (e.g., Western blot for H3K4me3, immunohistochemistry).
-
Visualizations
CPI-455 Mechanism of Action
Caption: CPI-455 inhibits KDM5, preventing H3K4me3 demethylation and promoting gene transcription.
Experimental Workflow for Cellular H3K4me3 Analysis
Caption: Workflow for assessing cellular H3K4me3 levels after CPI-455 treatment.
In Vivo Xenograft Study Logical Flow
Caption: Logical flow of an in vivo xenograft study to evaluate CPI-455 efficacy.
References
- 1. novusbio.com [novusbio.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. xcessbio.com [xcessbio.com]
- 10. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural basis for KDM5A histone lysine demethylase inhibition by diverse compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ora.ox.ac.uk [ora.ox.ac.uk]
- 13. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 14. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 15. Inhibition of KDM5A attenuates cisplatin-induced hearing loss via regulation of the MAPK/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of CPI-455 in Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
CPI-455, a potent and selective pan-inhibitor of the KDM5 family of histone demethylases, has emerged as a promising therapeutic agent in oncology. By increasing global levels of histone H3 lysine (B10760008) 4 trimethylation (H3K4me3), CPI-455 can counteract epigenetic mechanisms that contribute to cancer cell survival and drug resistance. This guide provides a comparative overview of the efficacy of CPI-455 across various cancer types, supported by experimental data, and contrasts its performance with alternative therapies.
Mechanism of Action: KDM5 Inhibition
CPI-455 exerts its anti-cancer effects by inhibiting the lysine-specific demethylase 5 (KDM5) family of enzymes. This inhibition leads to an increase in the global levels of H3K4me3, a histone mark associated with active gene transcription. In several cancer models, this epigenetic modulation has been shown to decrease the population of drug-tolerant persister cells, which are often responsible for therapeutic relapse[1].
In Vitro Efficacy: A Multi-Cancer Perspective
The half-maximal inhibitory concentration (IC50) of CPI-455 has been determined in various cancer cell lines, demonstrating its broad anti-proliferative potential. For comparison, IC50 values for several standard-of-care chemotherapeutic agents in the same cell lines are provided below.
| Cancer Type | Cell Line | CPI-455 IC50 (µM) | Standard of Care Drug | Standard of Care IC50 (µM) |
| Breast Cancer (Luminal) | MCF-7 | 35.4[2] | Doxorubicin | ~8.64 |
| T-47D | 26.19[2] | Cisplatin | Varies | |
| EFM-19 | 16.13[2] | 5-Fluorouracil | Varies | |
| Prostate Cancer | PC-3 | 26.71 | Docetaxel | ~0.0019 |
| Cisplatin | 98.21 (µg/ml) | |||
| 5-Fluorouracil | 146.1 (µg/ml) | |||
| Doxorubicin | 38.91 (µg/ml) | |||
| Gastric Cancer | MKN-45 | Not specified | Oxaliplatin | 0.177 |
| 5-Fluorouracil | Varies | |||
| Docetaxel | 15 (µg/ml) | |||
| Melanoma | M14 | Not specified | Vemurafenib | Varies |
| Non-Small Cell Lung Cancer | PC9 | Not specified | Gefitinib | Varies |
In Vivo Efficacy: Preclinical Models
In vivo studies in mouse models have further substantiated the anti-tumor activity of CPI-455, both as a monotherapy and in combination with other agents.
| Cancer Type | Model | Treatment | Key Findings |
| Ovarian Cancer | ID8 mouse EOC model | CPI-455 (50 mg/kg, i.p., daily) | Significantly reduced ascites production and improved survival of tumor-bearing mice[3]. |
| Combination Therapy | Humanized mice with P. gingivalis–positive PDXs | CPI-455 (50/70 mg/kg, i.p., daily) + anti–B7-H4 | Elicited protective immunity[2]. |
| Breast Cancer | Luminal breast cancer cell lines | CPI-455 + 5-Aza-2'-Deoxycytidine (DAC) | Synergistically inhibited cell growth in vitro[4]. |
Comparative Landscape: Other KDM5 Inhibitors
While CPI-455 was a pioneering KDM5 inhibitor, several other molecules targeting this enzyme family have been developed. To date, no KDM5-specific inhibitors have entered clinical trials[5].
| Inhibitor | Target | IC50 (KDM5A) | Key Characteristics |
| CPI-455 | Pan-KDM5 | 10 nM | Reduces survival of drug-tolerant persister cells[1]. |
| Compound 1 | KDM5A | 23.8 nM | Higher selectivity for KDM5A over other KDM5 members compared to CPI-455[5]. |
| KDOAM-25M | KDM5 | Not specified | Inhibits proliferation of multiple myeloma cells[5]. |
| GSK467 | KDM5B | Not specified (IC50 for KDM5B is 26 nM) | Cell-penetrant and selective for KDM5B. |
| KDM5-C70 | Pan-KDM5 | Not specified | Antiproliferative effect in myeloma cells. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used in the evaluation of CPI-455.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3x104 cells/well and incubate for 8 hours at 37°C.
-
Compound Treatment: Treat cells with various concentrations of CPI-455 or standard-of-care drugs for 48 hours.
-
MTT Addition: Add MTT solution to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate IC50 values using appropriate software (e.g., GraphPad Prism).
In Vivo Xenograft Mouse Model
This protocol outlines the general procedure for evaluating the in vivo efficacy of CPI-455.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1x106 cells) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Treatment Administration: Administer CPI-455 (e.g., 50 mg/kg, i.p.) or vehicle control daily.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.
-
Data Analysis: Compare tumor growth rates and survival between treatment and control groups.
Western Blot for H3K4me3
This protocol is used to detect changes in global H3K4me3 levels following CPI-455 treatment.
-
Histone Extraction: Isolate histones from treated and untreated cancer cells.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate histone proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K4me3 overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL detection system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., total Histone H3).
Quantitative Real-Time PCR (qPCR)
This protocol is used to measure changes in gene expression following CPI-455 treatment.
-
RNA Extraction: Isolate total RNA from treated and untreated cells.
-
cDNA Synthesis: Reverse transcribe RNA into cDNA.
-
qPCR Reaction: Set up qPCR reactions with SYBR Green or TaqMan probes for target genes and a housekeeping gene.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine relative gene expression changes.
Conclusion
CPI-455 demonstrates significant anti-cancer efficacy across a range of cancer types in preclinical models. Its ability to target drug-tolerant persister cells through the modulation of histone methylation presents a compelling therapeutic strategy. While direct comparative data with standard-of-care agents in vivo is still emerging, the available in vitro and in vivo evidence supports its continued investigation, both as a monotherapy and in combination with other anti-cancer drugs. Further research is warranted to explore its full clinical potential and to identify predictive biomarkers for patient stratification.
References
- 1. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KDM5A inhibits antitumor immune responses through downregulation of the antigen-presentation pathway in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Epigenetic Landscape: A Comparative Guide to CPI-455 and its Alternatives in Gene Expression Modulation
For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of CPI-455 and other small molecule inhibitors in modulating gene expression. We delve into the experimental data, providing a clear comparison of their performance and detailed methodologies for key experiments.
At the forefront of epigenetic research, the modulation of histone methylation has emerged as a promising therapeutic strategy. CPI-455, a potent and specific pan-inhibitor of the KDM5 family of histone demethylases, has garnered significant attention for its ability to increase global levels of histone H3 lysine (B10760008) 4 trimethylation (H3K4me3), a key marker of active gene transcription.[1][2] This guide provides a comprehensive validation of CPI-455's effect on gene expression, comparing it with other notable KDM5 inhibitors, JIB-04 and KDOAM-25.
Performance Comparison of KDM5 Inhibitors
The following tables summarize the quantitative data on the efficacy and cellular effects of CPI-455, JIB-04, and KDOAM-25, providing a clear comparison for researchers.
Table 1: In Vitro Inhibitory Activity (IC50)
| Compound | Target | IC50 (nM) | Cell Line/Assay Condition | Reference |
| CPI-455 | KDM5A | 10 | Enzymatic Assay | [1] |
| KDM5 (pan) | - | Shows over 200-fold selectivity for KDM5 over other KDMs | [3] | |
| JIB-04 | JARID1A (KDM5A) | 230 | Cell-free assay | |
| JMJD2E (KDM4E) | 340 | Cell-free assay | ||
| JMJD3 (KDM6B) | 855 | Cell-free assay | ||
| KDM5A | - | Maximal inhibitory activity against KDM5A | [4] | |
| KDOAM-25 | KDM5A | 71 | Enzymatic Assay | |
| KDM5B | 19 | Enzymatic Assay | ||
| KDM5C | 69 | Enzymatic Assay | ||
| KDM5D | 69 | Enzymatic Assay |
Table 2: Effects on Cell Viability (IC50 in µM)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| CPI-455 | MCF-7 | Breast Cancer | 35.4 | [1] |
| T-47D | Breast Cancer | 26.19 | [1] | |
| EFM-19 | Breast Cancer | 16.13 | [1] | |
| TMZ-resistant Glioblastoma cells | Glioblastoma | More effective than in native cells | [4][5] | |
| JIB-04 | Glioblastoma cell lines | Glioblastoma | Significantly inhibits proliferation | [4] |
| KDOAM-25 | MM1S | Multiple Myeloma | ~30 (after 5-7 days) |
Table 3: Summary of Effects on Gene Expression
| Compound | Key Findings | Affected Pathways | Reference |
| CPI-455 | Increases global H3K4me3.[1][2] Alone, it modestly changes gene expression, but significantly enhances the transcriptional activating effects of DAC.[3] Upregulates immunomodulatory and apoptosis-related genes.[3][6] | Apoptosis, Immunomodulatory pathways, Viral defense response | [3][6] |
| JIB-04 | Modulates the expression of genes controlling cancer cell growth. | - | |
| KDOAM-25 | Increases global H3K4 methylation at transcriptional start sites and impairs proliferation in multiple myeloma cells. | - |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language, compatible with Graphviz.
Caption: Mechanism of KDM5 inhibitors on gene expression.
Caption: Workflow for validating inhibitor effects on gene expression.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to validate the effects of CPI-455 and its alternatives on gene expression.
Western Blot for H3K4me3 Levels
-
Cell Lysis: Treat cells with the KDM5 inhibitor or vehicle control for the desired time. Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against H3K4me3 and a loading control (e.g., total Histone H3) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
RNA-Sequencing (RNA-Seq)
-
RNA Extraction: Following inhibitor treatment, extract total RNA from cells using a suitable kit (e.g., RNeasy Kit, Qiagen) and treat with DNase I to remove genomic DNA contamination.
-
Library Preparation: Assess RNA quality and quantity. Prepare RNA-seq libraries from high-quality RNA using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Perform quality control of the raw sequencing reads. Align reads to a reference genome and quantify gene expression levels. Identify differentially expressed genes between inhibitor-treated and control samples.
Chromatin Immunoprecipitation-Sequencing (ChIP-Seq)
-
Cross-linking and Chromatin Preparation: Treat cells with the inhibitor. Cross-link protein-DNA complexes with formaldehyde. Lyse the cells and sonicate the chromatin to generate fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K4me3 overnight at 4°C. Precipitate the antibody-chromatin complexes using protein A/G magnetic beads.
-
DNA Purification: Wash the beads to remove non-specific binding. Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and sequence them on a high-throughput platform.
-
Data Analysis: Align the sequencing reads to a reference genome. Perform peak calling to identify regions of H3K4me3 enrichment. Analyze the distribution of these peaks relative to genomic features like promoters and enhancers.
Downstream Signaling and Therapeutic Implications
Inhibition of KDM5 demethylases by compounds like CPI-455 leads to a cascade of downstream events. The primary effect is the accumulation of H3K4me3 at the promoter regions of target genes. This epigenetic modification is associated with a more open chromatin structure, facilitating the recruitment of transcription factors and RNA polymerase II, ultimately leading to increased gene expression.
Studies have shown that KDM5B, a member of the KDM5 family, can regulate the PI3K/AKT signaling pathway.[7] KDM5B can also play a role in genome stability and DNA damage response.[8] Furthermore, KDM5B has been shown to negatively regulate the tumor suppressor protein HEXIM1.[9] Inhibition of KDM5B can therefore lead to the re-expression of this and other tumor suppressor genes.[9]
The modulation of gene expression by KDM5 inhibitors has significant therapeutic implications, particularly in oncology. By reactivating silenced tumor suppressor genes and inducing apoptosis, these inhibitors show promise in overcoming drug resistance and improving the efficacy of existing cancer therapies.[4][5] The ability of CPI-455 to enhance the effects of DNA methyltransferase inhibitors like DAC highlights the potential of combination therapies in targeting the epigenetic landscape of cancer cells.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecules targeting histone demethylase genes (KDMs) inhibit growth of temozolomide-resistant glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of KDM5A attenuates cisplatin-induced hearing loss via regulation of the MAPK/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone demethylase KDM5B is a key regulator of genome stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the histone demethylase, KDM5B, directly induces re-expression of tumor suppressor protein HEXIM1 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Clinical Potential of CPI-455: A Comparative Guide to KDM5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The reversible nature of histone methylation has positioned histone demethylases as attractive therapeutic targets in oncology and other diseases. The lysine-specific demethylase 5 (KDM5) family, in particular, is implicated in cancer cell survival and drug resistance, making its inhibition a promising strategy. This guide provides a comparative analysis of CPI-455, a potent KDM5 inhibitor, and its key competitors, offering a detailed look at their biochemical potency, cellular activity, and preclinical data to assess their clinical potential.
Introduction to KDM5 Inhibition
The KDM5 family of enzymes (KDM5A-D) are Fe(II) and α-ketoglutarate-dependent demethylases that specifically remove di- and tri-methyl groups from lysine (B10760008) 4 on histone H3 (H3K4me2/3).[1] Elevated levels of H3K4 trimethylation (H3K4me3) are associated with active gene transcription. By removing these marks, KDM5 enzymes play a crucial role in transcriptional repression. In various cancers, the overexpression of KDM5 members has been linked to the survival of drug-tolerant "persister" cancer cells, making them a compelling target for therapeutic intervention.[2]
CPI-455 is a specific, pan-inhibitor of the KDM5 family, demonstrating potent enzymatic inhibition and cellular activity.[3] This guide will compare CPI-455 with other notable KDM5 inhibitors, including JIB-04 and KDM5-C70, focusing on their mechanism of action, selectivity, and preclinical efficacy.
Biochemical Potency and Selectivity
A critical aspect of a clinical candidate is its potency and selectivity. The following table summarizes the available biochemical data for CPI-455 and its competitors.
| Inhibitor | Target | IC50 (nM) | Selectivity Highlights |
| CPI-455 | KDM5A | 10[3] | >200-fold selective for KDM5 over KDM2, 3, 4, 6, and 7 families.[3] |
| JIB-04 | JARID1A (KDM5A) | 230[4] | Pan-selective Jumonji inhibitor. Also inhibits JMJD2E (340 nM), JMJD3 (855 nM), JMJD2A (445 nM), JMJD2B (435 nM), JMJD2C (1100 nM), and JMJD2D (290 nM).[4] |
| KDM5-C49 | KDM5A | 40[4] | Potent and selective inhibitor of KDM5 demethylases.[4] |
| KDM5B | 160[4] | ||
| KDM5C | 100[4] | ||
| KDM5-C70 | KDM5 (as a pro-drug of KDM5-C49) | N/A | Cell-permeable pro-drug of KDM5-C49.[4] |
| KDOAM-25 | KDM5A | 71[4] | Highly selective for KDM5 family.[4] |
| KDM5B | 19[4] | ||
| KDM5C | 69[4] | ||
| KDM5D | 69[4] |
Note: IC50 values can vary between different assays and experimental conditions. The data presented here is for comparative purposes.
Mechanism of Action and Cellular Effects
The primary mechanism of action for these inhibitors is the suppression of KDM5's demethylase activity, leading to an increase in global H3K4me3 levels. This epigenetic modification results in the activation of tumor suppressor genes and the induction of cell cycle arrest and apoptosis in cancer cells.
Signaling Pathway of KDM5 Inhibition
Caption: KDM5 inhibition by CPI-455 blocks H3K4me3 demethylation.
Cellular Proliferation and Viability
Studies have shown that KDM5 inhibitors can reduce the viability of various cancer cell lines.
| Inhibitor | Cell Line(s) | Effect |
| CPI-455 | Glioblastoma (TMZ-resistant) | Preferentially inhibits proliferation of TMZ-resistant cells.[5] |
| JIB-04 | Glioblastoma | Inhibits proliferation.[5] |
| KDM5-C70 | Breast Cancer (MCF-7, MDA-MB-231) | Increases global H3K4me3 levels. |
Preclinical In Vivo Studies and Clinical Status
The translation from in vitro and cellular activity to in vivo efficacy and clinical potential is a critical step in drug development.
JIB-04 has demonstrated in vivo activity in mouse tumor xenograft models, showing a reduction in tumor growth.[5]
For CPI-455 , there is conflicting information regarding its in vivo suitability. One source suggests it has low bioavailability, making it unsuitable for in vivo studies, while another describes in vivo experiments where it was administered intraperitoneally.[3][6] This discrepancy highlights the need for further clarification of its pharmacokinetic properties.
A crucial point in assessing the clinical potential is the current status of clinical trials. As of recent reviews, there are no KDM5-specific inhibitors that have entered clinical trials .[1] While inhibitors of other histone demethylases, such as LSD1, are in clinical development, the KDM5 inhibitor class remains in the preclinical stage.[7][8]
Experimental Protocols
KDM5 Enzymatic Inhibition Assay (General Protocol)
Objective: To determine the IC50 of an inhibitor against a KDM5 enzyme.
Materials:
-
Recombinant full-length KDM5 enzyme (e.g., KDM5A)
-
Histone H3 peptide substrate (e.g., H3K4me3)
-
AlphaLISA® detection reagents
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)
-
Test inhibitor (e.g., CPI-455) and vehicle control (e.g., DMSO)
-
384-well microplate
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
Add a fixed concentration of the KDM5 enzyme to each well of the microplate.
-
Add the serially diluted inhibitor or vehicle control to the respective wells.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the demethylation reaction by adding the histone H3 peptide substrate.
-
Incubate for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and add the AlphaLISA® acceptor beads and donor beads.
-
Incubate in the dark to allow for signal development.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a typical KDM5 enzymatic inhibition assay.
Cellular H3K4me3 Level Assessment (General Protocol)
Objective: To measure the effect of a KDM5 inhibitor on global H3K4me3 levels in cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test inhibitor (e.g., CPI-455) and vehicle control (e.g., DMSO)
-
Cell lysis buffer
-
Antibodies: anti-H3K4me3 and anti-total Histone H3
-
Secondary antibodies conjugated to a detectable label (e.g., fluorescent)
-
Western blot or ELISA reagents
Procedure:
-
Plate cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test inhibitor or vehicle control for a specified duration (e.g., 24-72 hours).
-
Harvest the cells and prepare whole-cell lysates.
-
Determine the protein concentration of each lysate.
-
Perform Western blotting or ELISA using the specific antibodies to detect the levels of H3K4me3 and total Histone H3.
-
Quantify the band intensities (Western blot) or signal (ELISA).
-
Normalize the H3K4me3 signal to the total Histone H3 signal to account for any differences in cell number or protein loading.
-
Compare the normalized H3K4me3 levels in inhibitor-treated cells to the vehicle-treated control.
Conclusion: Clinical Potential of CPI-455 and Competitors
CPI-455 stands out as a highly potent and selective pan-KDM5 inhibitor in biochemical and cellular assays. Its ability to target drug-tolerant cancer cells makes it a promising candidate for further preclinical development, particularly in the context of combination therapies.
However, the path to clinical application for KDM5 inhibitors, including CPI-455, faces several hurdles. The lack of any KDM5 inhibitor in clinical trials to date suggests that challenges related to in vivo efficacy, pharmacokinetics, and/or toxicology may exist for this class of compounds. The conflicting reports on the in vivo suitability of CPI-455 underscore the need for comprehensive preclinical pharmacokinetic and safety studies.
Competitors like JIB-04, while less potent against KDM5A, have demonstrated in vivo anti-tumor activity, suggesting that a broader inhibition profile might be beneficial or that its specific chemical properties are more favorable for in vivo applications. More selective inhibitors like KDOAM-25 offer the potential for a more targeted therapeutic effect with potentially fewer off-target effects.
For drug development professionals, the key takeaways are:
-
CPI-455 is a potent and selective tool compound for studying KDM5 biology and has potential as a starting point for a clinical candidate.
-
Further optimization for in vivo properties is likely necessary for CPI-455 to advance to clinical trials.
-
The broader landscape of KDM inhibitors is still in early-stage development , and the clinical viability of targeting this enzyme family remains to be established.
Future research should focus on head-to-head comparisons of these inhibitors in a wider range of preclinical models, including patient-derived xenografts, and on detailed preclinical toxicology and pharmacokinetic studies to identify a candidate with a suitable therapeutic window for clinical investigation.
References
- 1. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small molecules targeting histone demethylase genes (KDMs) inhibit growth of temozolomide-resistant glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Histone Lysine Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Molecular Effects of CPI-455 Treatment: A Focus on Comparative Analysis
An Objective Overview for Researchers, Scientists, and Drug Development Professionals
Currently, direct comparative proteomics studies detailing the global protein expression changes in cells treated with the KDM5 inhibitor CPI-455 are not extensively available in public research literature. However, a wealth of information from transcriptomic, epigenomic, and functional studies provides significant insights into the drug's mechanism and its effects on cellular pathways.
This guide provides a comprehensive overview of the known molecular consequences of CPI-455 treatment by summarizing available experimental data. It also presents a standardized, representative protocol for how a comparative proteomics study could be designed to directly assess protein-level changes, offering a framework for future research.
The Mechanism of Action of CPI-455
CPI-455 is a potent and specific pan-inhibitor of the KDM5 family of histone demethylases (KDM5A, KDM5B, KDM5C, KDM5D).[1][2] These enzymes are responsible for removing methyl groups from lysine (B10760008) 4 on histone H3 (H3K4), particularly the di- and tri-methylated states (H3K4me2/3). H3K4me3 is a key epigenetic mark associated with active gene promoters.
By inhibiting KDM5 enzymes, CPI-455 prevents the demethylation of H3K4me3, leading to a global increase in this active chromatin mark.[3][4] This alteration of the epigenetic landscape is the primary mechanism through which CPI-455 influences gene expression and subsequent cellular phenotypes, such as reducing the survival of drug-tolerant cancer cells and inducing differentiation in neural stem cells.[5][6]
Figure 1. Mechanism of action for the KDM5 inhibitor CPI-455.
Comparative Molecular Effects of CPI-455
While proteomics data is limited, transcriptomic and ChIP-seq (Chromatin Immunoprecipitation sequencing) studies have revealed significant changes in gene expression and histone methylation patterns following CPI-455 treatment, particularly in combination with other agents like the DNA demethylating drug 5-Aza-2′-Deoxycytidine (DAC).
| Molecular Effect | CPI-455 Treatment vs. Control | Supporting Evidence | Cellular Context |
| Global H3K4me3 Levels | Significant global increase.[4][6] | ChIP-seq analyses consistently show an accumulation of H3K4me3 at gene promoters and throughout the genome.[4] | Multiple cancer cell lines (e.g., breast cancer).[4] |
| Endogenous Retrovirus (ERV) Expression | Alone, has minimal effect. When combined with DAC, it enhances DAC-induced ERV expression.[4] | RNA-seq and qRT-PCR show that CPI-455 potentiates the transcriptional activation of ERVs initiated by DAC.[4] | Breast cancer cell lines (MCF-7).[4] |
| Immune Gene Regulation | Enhances the expression of AZA-inducible immunomodulatory pathway genes when used with DAC.[4] | Transcriptomic analysis reveals that the combination therapy leads to greater upregulation of genes involved in interferon and viral defense responses compared to DAC alone.[4] | Breast cancer cell lines.[4] |
| KRAB-ZNF Gene Expression | Does not significantly change the expression of Krüppel-associated box containing zinc finger (KRAB-ZNF) genes.[7] This contrasts with KDM5A/B knockout, which decreases their expression.[7][8] | RNA-seq data shows that pharmacological inhibition of KDM5's catalytic activity with CPI-455 is insufficient to alter KRAB-ZNF transcription.[7][8] | HAP1 cell lines.[7] |
| Astrocyte Differentiation | Promotes astrocytogenesis in neural stem cells (NSCs).[5] | Induces expression of glial fibrillary acidic protein (Gfap) by increasing H3K4me3 at the Gfap promoter and activating STAT3 and BMP signaling pathways.[5] | Neural stem cells.[5] |
Proposed Protocol for Comparative Proteomics Analysis
The following section outlines a standard experimental workflow for conducting a quantitative, label-free comparative proteomics study to identify proteins differentially expressed in response to CPI-455. This protocol is based on established methodologies in the field.[9][10][11]
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines (e.g., MCF-7 breast cancer cells) or other relevant models.
-
Culture Conditions: Culture cells in standard media (e.g., DMEM with 10% FBS) to ~70-80% confluency.
-
Treatment: Treat cells with an effective concentration of CPI-455 (e.g., 1-20 µM, based on dose-response curves) or a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 48-72 hours).
-
Replicates: Prepare at least three biological replicates for each condition (Treated vs. Control) to ensure statistical power.
Protein Extraction and Digestion
-
Cell Lysis: Harvest cells, wash with PBS, and lyse in a buffer containing detergents (e.g., RIPA buffer) and protease/phosphatase inhibitors to extract total protein.
-
Quantification: Determine protein concentration using a standard method like the BCA assay.
-
Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide (B48618) to prevent refolding.
-
Tryptic Digestion: Digest proteins into peptides overnight using sequencing-grade trypsin.[11]
LC-MS/MS Analysis
-
Sample Cleanup: Desalt the peptide mixtures using C18 solid-phase extraction columns.
-
Liquid Chromatography (LC): Separate peptides on a reverse-phase HPLC column using a gradient of an organic solvent (e.g., acetonitrile).
-
Mass Spectrometry (MS): Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap). The instrument will perform a full MS scan to measure peptide masses, followed by data-dependent MS/MS scans to fragment peptides and determine their amino acid sequences.[11]
Data Analysis and Interpretation
-
Protein Identification: Process the raw MS data using a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and infer proteins by matching against a protein sequence database (e.g., UniProt).[10][11]
-
Label-Free Quantification (LFQ): Calculate protein abundance based on the precursor ion intensities of their constituent peptides.[9]
-
Statistical Analysis: Perform statistical tests (e.g., t-test) on the LFQ intensities to identify proteins that are significantly differentially expressed between CPI-455 treated and control groups.
-
Bioinformatics: Use pathway and gene ontology (GO) analysis tools to determine which biological processes, molecular functions, and cellular pathways are significantly enriched among the differentially expressed proteins.
Figure 2. Proposed workflow for a comparative proteomics study.
Conclusion
While direct proteomic comparisons for CPI-455 are yet to be published, existing data strongly indicates that its primary effect—the inhibition of KDM5 and subsequent increase in H3K4me3—drives significant changes in gene expression programs. These changes are linked to critical cellular outcomes, including cancer cell viability and stem cell differentiation. A comprehensive comparative proteomics study, following the workflow outlined above, would be a valuable next step to elucidate the specific protein-level changes that mediate these phenotypes, potentially uncovering novel biomarkers of response or resistance and further refining the therapeutic applications of KDM5 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rcsb.org [rcsb.org]
- 4. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Lysine Demethylase KDM5 Inhibitor CPI-455 Induces Astrocytogenesis in Neural Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Histone demethylase enzymes KDM5A and KDM5B modulate immune response by suppressing transcription of endogenous retroviral elements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteomics based identification of KDM5 histone demethylases associated with cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteomics based identification of KDM5 histone demethylases associated with cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of KY-455
Disclaimer: The identifier "KY-455" does not correspond to a single, universally recognized chemical substance. Search results indicate this designation may be associated with various commercial products, each with a unique composition and hazard profile. Therefore, this document provides a procedural framework for the safe disposal of a hypothetical hazardous laboratory chemical, herein referred to as this compound, based on a composite of potential hazards.
Crucial First Step: Before handling or disposing of any chemical, you must consult its specific Safety Data Sheet (SDS). The SDS is the primary source of information regarding hazards, handling, personal protective equipment (PPE), and disposal requirements. The procedures outlined below are for illustrative purposes and must be adapted to the information provided in the specific SDS for the chemical you are using.
Hypothetical Hazard Profile for this compound
To illustrate the disposal process, we will assume this compound is a substance with the following characteristics, a composite of hazards identified in various materials labeled "455".
Table 1: Physical and Chemical Hazards of Hypothetical this compound
| Property | Value/Characteristic | Regulatory Significance |
| Form | Liquid | Affects spill control and storage. |
| Flash Point | < 140°F (< 60°C) | Classified as an Ignitable Hazardous Waste (EPA D001).[1] |
| pH | Not Applicable (non-aqueous) | Corrosivity (D002) is not the primary hazard. |
| Reactivity | Stable under normal conditions. | May be incompatible with strong oxidizing agents.[2] |
Table 2: Health Hazards of Hypothetical this compound
| Hazard Type | GHS Classification | Description |
| Acute Toxicity | Category 4 | Harmful if inhaled, in contact with skin, or if swallowed. |
| Skin Irritation | Category 2 | Causes skin irritation. |
| Eye Irritation | Category 2A | Causes serious eye irritation. |
| Aspiration Hazard | Category 1 | May be fatal if swallowed and enters airways. |
Table 3: Environmental Hazards of Hypothetical this compound
| Hazard Type | GHS Classification | Description |
| Aquatic Toxicity (Acute) | Category 1 | Very toxic to aquatic life.[3] |
| Aquatic Toxicity (Chronic) | Category 1 | Very toxic to aquatic life with long-lasting effects. |
Standard Operating Procedure: Disposal of this compound
This step-by-step guide provides a compliant and safe procedure for managing this compound waste from generation to disposal.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound waste, ensure all appropriate safety measures are in place.
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to prevent the accumulation of flammable or harmful vapors.[4][5]
-
Personal Protective Equipment (PPE): The minimum required PPE includes:
Waste Characterization and Segregation
Properly identifying and segregating waste is critical to prevent dangerous chemical reactions.[2][7]
-
Waste Determination: Based on our hypothetical profile, this compound waste is classified as an Ignitable (D001) and Toxic (due to aquatic toxicity) hazardous waste.[1][8]
-
Segregation:
Waste Container Selection and Labeling
Using the correct container and label is a key regulatory requirement.[1][8]
-
Container:
-
Use a chemically compatible container, preferably the original container or a designated plastic or glass waste bottle.[1][9] The container must be in good condition with no leaks or cracks.[10]
-
Ensure the container has a secure, leak-proof screw cap.[8] Keep the container closed at all times except when adding waste.[1][11]
-
-
Labeling:
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[7][11]
-
The label must include:
-
The words "Hazardous Waste".[7]
-
The full chemical name: "Waste this compound". Avoid abbreviations or formulas.[7]
-
An accurate list of all components and their approximate percentages if it is a mixture.[2]
-
The date when waste was first added to the container.[12]
-
The specific hazards (e.g., Ignitable, Toxic).[7]
-
The Principal Investigator's name, lab location, and contact information.[7]
-
-
On-Site Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA).[1][2]
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[13]
-
Secondary Containment: Place the waste container in a larger, chemically resistant tray or tub to contain any potential leaks.[2][11]
-
Quantity Limits: Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely toxic P-listed waste) in an SAA.[1][11]
Arranging for Final Disposal
Hazardous waste must be disposed of through your institution's EHS department.
-
Scheduling Pickup: Once the waste container is full or has been in the lab for the maximum allowed time (typically 6-12 months, check with EHS), submit a chemical waste pickup request to your EHS office.[1][11][12]
-
Prohibited Disposal Methods:
Experimental Protocol: Hazardous Waste Characterization
In cases where a waste stream's properties are unknown, a hazardous waste determination must be performed. This protocol outlines the steps to characterize a waste according to EPA guidelines.[1]
Objective: To determine if an unknown laboratory waste exhibits the characteristics of Ignitability, Corrosivity, Reactivity, or Toxicity.
Materials:
-
Waste sample in a properly labeled container.
-
Appropriate PPE (lab coat, gloves, safety goggles).
-
Calibrated pH meter.
-
Pensky-Martens Closed-Cup Flash Point Tester.
-
Access to an analytical lab for Toxicity Characteristic Leaching Procedure (TCLP) analysis.
Methodology:
-
Initial Assessment & Record Review:
-
Review all processes, experiments, and chemical inventories that could have contributed to the waste stream.
-
Consult the SDS for all known components. If all components are known to be non-hazardous, the waste may not be hazardous. If any component is a listed hazardous waste (F, K, P, or U lists), the mixture is hazardous.[1][8]
-
If the composition is unknown, proceed with characteristic testing.
-
-
Corrosivity Test (EPA Method 9040C/9045D):
-
If the waste is aqueous, measure its pH using a calibrated pH meter.
-
Result: If the pH is ≤ 2 or ≥ 12.5, the waste is a D002 corrosive hazardous waste.[1]
-
-
Ignitability Test (EPA Method 1010A):
-
If the waste is a liquid, determine its flash point using a Pensky-Martens Closed-Cup Tester.
-
Result: If the flash point is below 140°F (60°C), the waste is a D001 ignitable hazardous waste.[1]
-
-
Reactivity Assessment:
-
This characteristic is often determined by knowledge of the chemical constituents.
-
Assess if the material is normally unstable, reacts violently with water, or is a cyanide or sulfide-bearing waste that can generate toxic gases under acidic or basic conditions.[1]
-
Result: If any of these apply, the waste is a D003 reactive hazardous waste. Direct testing is rarely performed due to safety concerns.
-
-
Toxicity Test (Toxicity Characteristic Leaching Procedure - TCLP):
-
If the waste contains any of the 40 contaminants listed in 40 CFR 261.24, submit a sample to an environmental testing laboratory for TCLP analysis.
-
The lab will perform an extraction and analyze the leachate for the concentration of contaminants.
-
Result: If the concentration of any contaminant in the extract exceeds the regulatory limit, the waste is toxic hazardous waste (D004-D043).[1]
-
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of chemical waste like this compound.
Caption: Workflow for Hazardous Chemical Waste Disposal in a Laboratory Setting.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 4. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. vumc.org [vumc.org]
- 12. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
